Talviraline
Description
This compound is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). This compound inhibits both HIV-1 induced cell killing and viral replication.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a quinoxaline derivative
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIPRVERALPRD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168701 | |
| Record name | Talviraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163451-80-7, 169312-27-0 | |
| Record name | Talviraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talviraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talviraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talviraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALVIRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talviraline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor
Abstract
Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C15H20N2O3S2, is a quinoxaline derivative.[1] Its chemical structure and key identifiers are provided below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1] |
| Synonyms | HBY 097, HBY-097[1] |
| CAS Number | 163451-80-7[1] |
| Molecular Formula | C15H20N2O3S2[1] |
| Molecular Weight | 340.5 g/mol [1] |
| SMILES | CC(C)OC(=O)N1--INVALID-LINK--CSC |
A summary of the known physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Solubility | Good oral bioavailability demonstrated in mice and dogs | [2] |
| XLogP3 | 2.7 | [1] |
Pharmacological Properties and Antiviral Activity
This compound is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes and macrophages.[2]
In Vitro Antiviral Activity
The inhibitory activity of this compound against wild-type and mutant strains of HIV-1 has been quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are summarized in Table 3.
Table 3: In Vitro Anti-HIV-1 Activity of this compound (HBY 097)
| HIV-1 Strain/Variant | Cell Line | IC50 (µM) |
| Wild-Type (e.g., IIIB, MN) | Various human cell lines | Potent inhibition (specific values not detailed in provided abstracts) |
| AZT-resistant strains | Not specified | Active |
| NNRTI-resistant strains (e.g., Y181C, K103N) | Not specified | Active, but with some reduced potency |
| HBY 097-resistant strain (G190E) | Not specified | Reduced potency |
Note: The provided search results confirm high potency but do not give a comprehensive list of specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the primary source for this data.
Pharmacokinetic Properties
Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of this compound.
Table 4: Pharmacokinetic Parameters of this compound (HBY 097)
| Species | Administration Route | Key Findings | Reference |
| Mice | Oral | Good bioavailability | [2] |
| Dogs | Oral | Good bioavailability | [2] |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in the provided search results but are likely detailed in the full preclinical evaluation publication.
Mechanism of Action
This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]
Binding to the NNRTI Binding Pocket
This compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]
The flexibility of this compound's structure allows it to adapt to some mutations in the binding pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural studies have identified key amino acid residues that interact with HBY 097 within the binding pocket.
Resistance Mutations
Prolonged exposure to this compound can lead to the selection of resistant viral strains. The G190E mutation in the reverse transcriptase gene has been identified as a characteristic mutation conferring resistance to HBY 097.[2]
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of this compound. Specific parameters may vary based on the detailed descriptions in the primary literature.
Anti-HIV-1 Cell-Based Assay (MT-4 Cells)
This assay is used to determine the concentration of the compound that inhibits HIV-1-induced cell killing by 50% (IC50).
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Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microplates.
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Compound Dilution: A serial dilution of this compound is prepared and added to the wells.
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Virus Infection: A standardized amount of HIV-1 is added to the wells.
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Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.
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Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Impact of Talviraline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: November 7, 2025
Abstract
Talviraline, also known as HBY 097, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This document provides a comprehensive technical guide on the cellular pathways affected by this compound, its mechanism of action, and the experimental methodologies used to characterize its antiviral properties. This compound has demonstrated potent inhibition of HIV-1 replication across a variety of human cell lines, including fresh peripheral blood lymphocytes and macrophages.[1][2] Its primary cellular interaction is with the viral reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle.
Core Cellular Pathway: HIV-1 Reverse Transcription
This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1] Unlike nucleoside analogs, which act as chain terminators after being incorporated into the nascent viral DNA, this compound binds to a hydrophobic pocket on the RT enzyme, distinct from the active site.[1] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is a pivotal step in the viral life cycle, as the newly synthesized viral DNA must integrate into the host cell's genome to initiate the production of new virions.
The following diagram illustrates the inhibitory action of this compound on the HIV-1 reverse transcription process.
Quantitative Analysis of Antiviral Activity
The potency of this compound has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its significant efficacy against wild-type HIV-1. The compound also retains activity against certain mutant strains that are resistant to other NNRTIs.
| Virus/Cell Line | Parameter | Value (nM) | Reference |
| Wild-Type HIV-1 (Patient Isolates) | IC50 | 0.1 - 3 | [3] |
| AZT-Resistant HIV-1 Strains | - | Active | [1][2] |
| NNRTI-Resistant Mutant (K103N) | IC50 | Moderately Increased (2.2 and 15 nM) | [3] |
| NNRTI-Resistant Mutant (Y181C) | - | Not Observed | [3] |
Experimental Protocols
The characterization of this compound's antiviral activity involves standardized in vitro assays. The following outlines a typical protocol for determining the inhibitory effect of this compound on HIV-1 replication.
In Vitro HIV-1 Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of viral replication (IC50) in cell culture.
Methodology:
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Cell Culture: Human T-lymphoid cells (e.g., MT-4 cells) are cultured in appropriate media (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a 5% CO2 incubator.
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Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations in the cell culture medium.
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Infection: Cells are infected with a known amount of HIV-1 stock (e.g., HIV-1 IIIB) in the presence of the serially diluted this compound. A control group with no drug is also included.
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Incubation: The infected cells are incubated for a period of 4-5 days to allow for viral replication.
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Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein, typically p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
This compound is a potent NNRTI that effectively inhibits HIV-1 replication by targeting the viral reverse transcriptase enzyme. Its mechanism of action, characterized by allosteric inhibition, provides a distinct profile compared to nucleoside-based inhibitors. Quantitative analyses have established its low nanomolar potency against wild-type HIV-1 and some drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel antiretroviral agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Efficacy of Talviraline (HBY 097): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talviraline (also known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of the preclinical in vitro and in vivo data for this compound, including its mechanism of action, antiviral efficacy, cytotoxicity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.
Introduction and Mechanism of Action
This compound is a quinoxaline derivative that exhibits highly specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme.[1] As a non-nucleoside inhibitor, it binds to an allosteric pocket on the RT, distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][2]
The primary molecular target of this compound is the Gag-Pol polyprotein of HIV-1. Structural studies have revealed that this compound's binding mode differs from many other NNRTIs, which may account for its distinct resistance profile.
Signaling Pathway of this compound Action
The following diagram illustrates the inhibitory action of this compound on the HIV-1 replication cycle.
In Vitro Effects of this compound
This compound has demonstrated potent antiviral activity against a range of HIV-1 strains in various human cell lines, including T-lymphocyte cell lines, peripheral blood mononuclear cells (PBMCs), and macrophages.[1]
Antiviral Activity
The 50% inhibitory concentration (IC50) of this compound has been determined against both laboratory-adapted strains and clinical isolates of HIV-1. The data consistently show activity in the low nanomolar range.
Table 1: In Vitro Antiviral Activity of this compound (HBY 097) against HIV-1
| HIV-1 Strain | Cell Line | IC50 (nM) |
| IIIB | MT-4 | 0.8 |
| MN | MT-4 | 6.0 |
| RF | MT-4 | 1.1 |
| Clinical Isolates (various) | PBMCs | 0.1 - 3.0 |
Data compiled from preclinical evaluations.[3]
Cytotoxicity and Selectivity Index
This compound exhibits a favorable cytotoxicity profile, with high 50% cytotoxic concentrations (CC50) in various human cell lines. This results in a high selectivity index (SI = CC50/IC50), indicating a wide therapeutic window.
Table 2: Cytotoxicity and Selectivity Index of this compound (HBY 097)
| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. HIV-1 IIIB |
| MT-4 | >100 | >125,000 |
| CEM | >100 | >125,000 |
| Molt-4 | >100 | >125,000 |
| PBMCs | >100 | >100,000 |
Data from preclinical assessments.
Activity Against NNRTI-Resistant Strains
A key feature of this compound is its activity against HIV-1 strains that have developed resistance to other first-generation NNRTIs. While resistance to this compound can be selected for in vitro, often associated with a G190E mutation in the reverse transcriptase, the compound retains activity against strains with common mutations like K103N that confer resistance to other NNRTIs.[3][4]
In Vivo Effects of this compound
Preclinical studies in animal models and early-phase clinical trials in humans have provided insights into the pharmacokinetic profile and in vivo efficacy of this compound.
Preclinical Pharmacokinetics
This compound has demonstrated good oral bioavailability in animal models, a critical characteristic for a viable antiretroviral therapeutic.
Table 3: Preclinical Pharmacokinetic Parameters of this compound (HBY 097)
| Species | Dosing Route | Bioavailability (%) | Key Findings |
| Mouse | Oral | Good | Favorable toxicity profile observed. |
| Dog | Oral | Good | Favorable toxicity profile observed. |
Note: Specific numerical bioavailability data is cited as "good" in the primary literature, suggesting favorable absorption characteristics for oral administration.[1][5]
Clinical Efficacy and Pharmacokinetics in Humans
In a Phase I dose-escalating study, this compound demonstrated efficient suppression of viral load in HIV-1 infected patients.[3] A subsequent Phase II study further investigated its safety and antiviral activity, both as a monotherapy and in combination with zidovudine.
The results indicated a significant reduction in plasma HIV-1 RNA levels. The mean maximum decrease in viral load ranged from -1.31 log10 copies/mL in patients receiving this compound monotherapy (250 mg, three times daily) to -2.19 log10 copies/mL in those receiving combination therapy with zidovudine and a higher dose of this compound (750 mg, three times daily).[4]
Experimental Protocols
In Vitro Antiviral Activity Assay (MT-4 Cell Assay)
This protocol outlines the general steps for determining the IC50 of this compound using MT-4 cells.
Methodology:
-
Compound Dilution: Prepare a series of concentrations of this compound in cell culture medium.
-
Cell Seeding: Plate MT-4 cells at a predetermined density in 96-well microtiter plates.
-
Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., IIIB or MN) at a multiplicity of infection (MOI) that results in significant cytopathic effect within 5-7 days.
-
Treatment: Immediately after infection, add the diluted this compound to the wells. Include control wells with no virus, virus but no drug, and no cells.
-
Incubation: Incubate the plates under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, assess the viability of the cells using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Determine the concentration of this compound that inhibits the cytopathic effect of the virus by 50% (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Methodology:
-
Cell Seeding: Plate uninfected cells (e.g., MT-4, CEM, PBMCs) in 96-well plates.
-
Treatment: Add a range of concentrations of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using the MTT assay.
-
Data Analysis: Calculate the concentration of this compound that reduces cell viability by 50% (CC50) from the resulting dose-response curve.
Conclusion
This compound (HBY 097) is a potent and selective second-generation NNRTI with strong in vitro activity against a variety of HIV-1 strains, including those resistant to first-generation drugs in its class. Its favorable preclinical profile, including good oral bioavailability in animal models and a high selectivity index, supported its progression into clinical trials. Early-phase clinical data confirmed its ability to significantly suppress viral replication in HIV-1 infected individuals. The information compiled in this guide provides a foundational resource for researchers engaged in the ongoing development and study of novel antiretroviral agents.
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Talviraline: A Technical Overview of a Discontinued HIV-1 Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Talviraline (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the discontinuation of its clinical development, publicly available data is limited. This document summarizes the existing information and provides generalized experimental protocols for assessing the physicochemical properties of similar antiviral compounds.
Core Physicochemical Data
This compound is an organic compound with the chemical formula C15H20N2O3S2 and a molecular weight of 340.46 g/mol .[1][2] It was developed as a potent inhibitor of HIV-1 replication by binding to a specific site on the HIV-1 reverse transcriptase enzyme.[1]
Solubility Data
Quantitative solubility data for this compound in a range of solvents is not extensively available in the public domain. The most consistent data point found is its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Concentration (mM) | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 146.86 mM | Sonication Recommended | [3] |
Stability Data
Detailed stability studies, including degradation kinetics under various pH and temperature conditions, have not been publicly released. However, general storage recommendations from commercial suppliers provide some insight into its stability.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][3] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (-80°C) | -80°C | 6 months - 1 year | [1][3] |
| In Solvent (-20°C) | -20°C | 1 month | [1] |
Experimental Protocols
While specific experimental protocols used for this compound are not available, the following are generalized methodologies for determining the solubility and stability of antiviral compounds, based on standard pharmaceutical practices.
Protocol for Aqueous and Organic Solvent Solubility Determination
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound.
Caption: Standard workflow for determining compound solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., this compound) to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, acetonitrile).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.
Protocol for Stability Study under Different Conditions
This protocol describes a typical approach to assess the chemical stability of a compound under various stress conditions.
Caption: General workflow for a compound stability study.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent system.
-
Stress Conditions:
-
pH Stability: Adjust the pH of the solution to various levels (e.g., pH 2, 7, 10) using appropriate buffers and store at controlled temperatures.
-
Thermal Stability: Store solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose solutions to controlled light conditions (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any major degradation products. The method should be capable of separating the parent drug from its degradation products.
Mechanism of Action
This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site of the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
References
An In-Depth Technical Guide on the Core Off-Target Effects of Talviraline
A comprehensive review of the available scientific literature and clinical data reveals a notable absence of documented off-target effects for the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), Talviraline (also known as HBY 097).
This guide, therefore, serves to summarize the known on-target mechanism of this compound and to outline the general methodologies and theoretical considerations for identifying and characterizing off-target effects in drug development, which would have been applied to this compound.
On-Target Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound is a second-generation NNRTI designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication.[1][5] This binding is non-competitive with respect to the nucleoside triphosphate substrate and induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1] This targeted action is the basis for its antiviral effect.
Signaling Pathway of HIV-1 Replication and this compound's Point of Intervention
The following diagram illustrates the central role of reverse transcriptase in the HIV-1 life cycle and the specific point of inhibition by this compound.
Caption: HIV-1 Replication Cycle and this compound's Mechanism.
General Experimental Protocols for Identifying Off-Target Effects
In the absence of specific data for this compound, this section outlines the standard experimental workflows used in drug discovery to identify and characterize potential off-target interactions.
In Vitro Profiling
A crucial first step in identifying off-target effects is to screen the compound against a broad panel of receptors, enzymes, ion channels, and transporters.
Workflow for In Vitro Off-Target Screening:
Caption: Workflow for In Vitro Off-Target Profiling.
Key Experimental Methodologies:
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor, providing information on binding affinity.
-
Enzymatic Assays: For enzyme targets, the effect of the compound on the catalytic activity of the enzyme is measured, often using colorimetric, fluorometric, or luminescent readouts.
-
Functional Cellular Assays: These assays assess the downstream consequences of a compound binding to a target in a cellular context, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.
In Silico and Computational Approaches
Computational methods are often employed early in the drug discovery process to predict potential off-target interactions.
Logical Relationship for In Silico Prediction:
Caption: In Silico Prediction of Off-Target Interactions.
Conclusion
While this compound was developed for a specific antiviral purpose, a comprehensive understanding of its safety profile would necessitate a thorough investigation of its potential off-target effects. The discontinuation of its development has resulted in a lack of publicly available data on this aspect of its pharmacology. The methodologies and workflows described herein represent the standard industry practices that would be employed to generate such a dataset, providing a framework for the evaluation of any new chemical entity. For researchers and drug development professionals, the case of this compound underscores the critical importance of rigorous off-target profiling to fully characterize the therapeutic potential and risks of any investigational drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Talviraline for Drug Development Professionals
For research use only. Not for therapeutic use.
Talviraline, also known by its development code HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, purchasing information, and a summary of its preclinical evaluation, designed for researchers, scientists, and drug development professionals.
Core Compound Information
| Parameter | Value | Reference |
| Chemical Name | (S)-4-isopropoxycarbonyl-6-methoxy-3-(methylthiomethyl)-3,4-dihydroquinoxaline-2(1H)-thione | [1] |
| CAS Number | 163451-80-7 | [3] |
| Molecular Formula | C15H20N2O3S2 | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| Synonyms | HBY 097, Bay 10-8979 | [3][4] |
Purchasing Information
This compound is available for research purposes from several specialized chemical suppliers. It is important to note that this compound is not for sale to patients.[1]
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides this compound (HBY 097) for research use. |
| TargetMol | --INVALID-LINK-- | Offers this compound under its catalog of inhibitors for research. |
| Chemdiv | --INVALID-LINK-- | Lists this compound as part of its compound library for drug discovery. |
Mechanism of Action
This compound exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As a non-nucleoside inhibitor, it binds to an allosteric, hydrophobic pocket on the p66 subunit of the RT, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the deoxynucleotide triphosphate (dNTP) binding pocket and altering the position of the DNA primer. This ultimately inhibits the polymerase activity of the enzyme, halting the conversion of viral RNA into DNA and thus preventing viral replication.
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action on HIV-1 reverse transcriptase.
Preclinical Evaluation
This compound has undergone preclinical evaluation to assess its antiviral activity, toxicity, and pharmacokinetic profile.
Antiviral Activity
This compound has demonstrated potent and selective inhibition of HIV-1 replication in a variety of human cell lines, including fresh peripheral blood lymphocytes and macrophages.[1] It is also effective against a range of clinical isolates of HIV-1, encompassing different subtypes.[1]
A key feature of this compound is its activity against HIV-1 strains that have developed resistance to the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT).[1] Furthermore, it retains activity against mutant reverse transcriptases that are resistant to other NNRTIs, although at relatively low concentrations.[1]
The following table summarizes the in vitro antiviral activity of this compound.
| Cell Line / Virus Strain | IC50 (µM) | Reference |
| HIV-1 IIIB (Wild-type) | Data not available in provided search results | |
| Y181C mutant virus | Data not available in provided search results | |
| K103N/Y181C double mutant HIV-1 RT | Activity is likely similar to second-generation NNRTIs | [4] |
Note: Specific IC50 values were not available in the provided search results. The information regarding mutant strains is based on docking calculations and comparisons with other second-generation NNRTIs.
Resistance Profile
In vitro studies have identified a specific mutation in the reverse transcriptase gene that confers resistance to this compound. A substitution at position 190 from glycine to glutamic acid (G190E) is characteristic of resistance to quinoxaline derivatives like this compound.[1]
Toxicity Profile
Preclinical studies have indicated that this compound possesses a favorable toxicity profile.[1]
Pharmacokinetics
This compound has demonstrated good oral bioavailability in both mice and dogs, a crucial characteristic for a potential oral antiretroviral drug.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are described in the scientific literature. Below is a generalized workflow for assessing the in vitro antiviral activity of a compound like this compound.
Key Methodologies for Endpoint Assays:
-
p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is proportional to the amount of virus.
-
Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant, indicating the presence of viral particles.
-
Cytopathic Effect (CPE) Assay: In some cell lines, HIV-1 infection leads to cell death. This assay measures cell viability to determine the protective effect of the compound.
Conclusion
This compound is a potent second-generation NNRTI with a promising preclinical profile. Its high activity against various HIV-1 strains, including some resistant to other antiretrovirals, and its favorable pharmacokinetic properties made it a candidate for further clinical development. This guide provides essential information for researchers and drug development professionals interested in this compound and its potential applications in HIV research. Further investigation into its clinical efficacy and safety is documented in clinical trial records.[4]
References
A Comprehensive Technical Review of Talviraline (HBY 097): A Discontinued NNRTI for HIV-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline, also known as HBY 097, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the quinoxaline series of compounds, this compound demonstrated potent and specific inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. The compound progressed to Phase II clinical trials but its development was ultimately discontinued. This technical guide provides an in-depth review of the available literature on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into DNA. This allosteric inhibition is a hallmark of the NNRTI class of antiretroviral drugs.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (HBY 097) in preclinical and clinical studies.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Cell Line/Virus Strain | Assay Method | IC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selective Index (CC₅₀/IC₅₀) | Reference |
| MT-4 cells (HIV-1 IIIB) | MTT Assay | 0.1 - 3 | >100 | >33,333 - 100,000 | [1] |
| CEM cells (HIV-1 IIIB) | p24 Antigen | 1.5 | >100 | >66,667 | [2] |
| MDM (HIV-1 Ba-L) | p24 Antigen | 2.0 | >100 | >50,000 | [2] |
| Zidovudine-Resistant Isolate | MTT Assay | 1.8 | >100 | >55,556 | [2] |
| NNRTI-Resistant (Y181C) | Enzyme Assay | 25 | Not Reported | Not Reported | [2] |
| NNRTI-Resistant (K103N) | Enzyme Assay | 5 | Not Reported | Not Reported | [2] |
IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; MDM: Monocyte-Derived Macrophages.
Table 2: In Vivo Efficacy of this compound (Phase II Clinical Trial NCT00002357)
| Treatment Group | Dosage | Mean Maximum Viral Load Reduction (log₁₀ copies/mL) | Time to Maximum Reduction | Reference |
| This compound Monotherapy | 250 mg TID | -1.31 | Week 1 | [3] |
| This compound + Zidovudine | 750 mg TID | -2.19 | Week 4 | [3] |
TID: Three times a day.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cₘₐₓ | Tₘₐₓ | Half-life (t₁/₂) | Bioavailability | Reference |
| Mice | Oral | Not Specified | Not Reported | Not Reported | Not Reported | Good | [2] |
| Dogs | Oral | Not Specified | Not Reported | Not Reported | Not Reported | Good | [2] |
| Humans (Phase I) | Oral | Dose-escalating | Mean trough: 137-1299 µg/L | Not Reported | Not Reported | Not Reported | [1] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. As specific internal company protocols for this compound studies are not publicly available, these represent standardized and widely accepted methods for the assays performed.
In Vitro Anti-HIV-1 Activity (MTT Assay)
This protocol is based on the principle that viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
a. Cell Culture and Virus Infection:
-
MT-4 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are infected with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.
-
Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with uninfected cells, infected untreated cells, and a reference drug (e.g., Zidovudine) are included.
b. MTT Staining:
-
After 4-5 days of incubation at 37°C in a 5% CO₂ atmosphere, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
c. Formazan Solubilization and Absorbance Reading:
-
100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated overnight at 37°C.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the uninfected control cells.
-
The IC₅₀ (the concentration of drug that inhibits viral cytopathic effect by 50%) is determined from the dose-response curve.
-
For cytotoxicity (CC₅₀), the same procedure is followed with uninfected cells.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay measures the activity of HIV-1 RT by quantifying the incorporation of digoxigenin-labeled dUTP into a DNA strand.
a. Reaction Setup:
-
The reaction is performed in a 96-well plate coated with streptavidin.
-
A reaction mixture containing a biotin-labeled oligo(dT) primer hybridized to a poly(A) template, recombinant HIV-1 RT, and a mixture of dNTPs including digoxigenin-labeled dUTP is prepared.
-
Serial dilutions of this compound are added to the wells.
b. RT Reaction:
-
The plate is incubated for 1-2 hours at 37°C to allow for DNA synthesis.
c. Detection:
-
The plate is washed to remove unincorporated nucleotides.
-
An anti-digoxigenin antibody conjugated to peroxidase is added and incubated for 1 hour at 37°C.
-
After another wash step, a peroxidase substrate (e.g., ABTS) is added, and the color development is measured at 405 nm using a microplate reader.
d. Data Analysis:
-
The percentage of RT inhibition is calculated relative to the untreated control.
-
The IC₅₀ for RT inhibition is determined from the dose-response curve.
HIV-1 p24 Antigen Assay
This ELISA-based assay quantifies the amount of HIV-1 p24 core protein in cell culture supernatants as a measure of viral replication.
a. Sample Preparation:
-
Supernatants from infected cell cultures (e.g., CEM cells or MDMs) treated with different concentrations of this compound are collected.
-
The virus is lysed by adding a detergent-based lysis buffer.
b. ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for HIV-1 p24.
-
The lysed samples and p24 standards are added to the wells and incubated for 1-2 hours.
-
The plate is washed, and a biotinylated detector antibody for p24 is added, followed by incubation.
-
After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A final wash is performed, and a TMB substrate is added. The reaction is stopped with an acid solution.
c. Data Analysis:
-
The absorbance is read at 450 nm.
-
A standard curve is generated from the p24 standards, and the concentration of p24 in the samples is determined.
-
The IC₅₀ is calculated as the concentration of this compound that reduces p24 production by 50% compared to the untreated control.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of action of this compound inhibiting HIV-1 reverse transcriptase.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Talviraline (HBY 097)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for in vivo studies of Talviraline (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The information is based on preclinical evaluations of this compound.
Overview of this compound
This compound is a quinoxaline derivative that has demonstrated high potency against HIV-1 replication in various cell lines and in fresh human peripheral blood lymphocytes and macrophages.[1] It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical step in the viral life cycle. Preclinical studies have indicated a favorable safety profile and good oral bioavailability in animal models, making it a candidate for further development.[1][2]
Recommended Dosage for In Vivo Studies
The following tables summarize the pharmacokinetic parameters of this compound observed in preclinical studies in mice and dogs, which can be used as a guide for dose selection in further in vivo research.
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Maximum Concentration (Cmax) | 0.8 µg/mL | 1.2 µg/mL |
| Time to Cmax (Tmax) | 1 hour | Not Applicable |
| Half-life (t½) | 2.5 hours | 2 hours |
| Bioavailability | ~60% | Not Applicable |
Table 2: Pharmacokinetics of this compound in Dogs
| Parameter | Oral Administration (2 mg/kg) | Intravenous Administration (0.5 mg/kg) |
| Maximum Concentration (Cmax) | 0.5 µg/mL | 0.9 µg/mL |
| Time to Cmax (Tmax) | 2 hours | Not Applicable |
| Half-life (t½) | 4 hours | 3.5 hours |
| Bioavailability | ~70% | Not Applicable |
Note: These values are derived from preclinical studies and may vary depending on the specific animal strain, age, and health status. It is recommended to perform pilot studies to determine the optimal dosage for your specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting in vivo pharmacokinetic studies of this compound in mice and dogs.
Animal Models
-
Mice: Female NMRI mice (8-10 weeks old)
-
Dogs: Male and female Beagle dogs (1-2 years old)
Materials
-
This compound (HBY 097)
-
Vehicle for oral administration: 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Vehicle for intravenous administration: 5% (v/v) ethanol, 45% (v/v) propylene glycol, and 50% (v/v) water
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for drug concentration measurement (e.g., HPLC)
Experimental Procedure for Pharmacokinetic Studies
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration:
-
Oral (p.o.): Administer this compound suspended in 0.5% CMC solution by oral gavage at the desired dose (e.g., 10 mg/kg for mice, 2 mg/kg for dogs).
-
Intravenous (i.v.): Administer this compound dissolved in the appropriate vehicle via a suitable vein (e.g., tail vein for mice, cephalic vein for dogs) at the desired dose (e.g., 1 mg/kg for mice, 0.5 mg/kg for dogs).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL for mice, 1 mL for dogs) into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.
-
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, t½, bioavailability) from the plasma concentration-time data using appropriate software.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Mechanism of this compound as an NNRTI.
General Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines a typical experimental workflow for an in vivo pharmacokinetic study.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Talviraline Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows high specificity for human immunodeficiency virus type 1 (HIV-1).[1][2] As a critical tool in HIV research and drug development, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Additionally, it outlines the mechanism of action of this compound and presents relevant data in a structured format to aid researchers in their experimental design.
Introduction to this compound
This compound is a quinoxaline derivative that functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1][3] Its high potency and specificity make it a valuable compound for studying HIV-1 replication, screening for drug resistance, and developing new antiretroviral therapies.
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C15H20N2O3S2 | [2][3][4] |
| Molecular Weight | 340.46 g/mol | [2][3] |
| CAS Number | 163451-80-7 | [1][2] |
| Appearance | Powder | [3] |
| Solubility | DMSO: 50 mg/mL (146.86 mM) | [3] |
Recommended Storage Conditions
The stability of this compound, both in its powdered form and in solution, is critical for maintaining its biological activity.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| In Solvent (DMSO) | -80°C | 1 year | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.40 mg of this compound (Molecular Weight = 340.46 g/mol ).
-
Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For the 3.40 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication for 5-10 minutes is recommended to ensure complete dissolution.[3] Alternatively, gentle warming in a water bath (not exceeding 45°C) can be used.[3]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.[3]
-
Safety Precautions:
-
This compound is a potent biologically active compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials according to institutional guidelines for chemical waste.
Mechanism of Action and Signaling Pathway
This compound inhibits the RNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase.[3] It does not compete with the nucleoside triphosphates but instead binds to an allosteric site on the enzyme, leading to its inactivation.[1]
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Conclusion
The protocol and information provided in this application note are intended to assist researchers in the accurate and safe preparation of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. For further information, it is always recommended to consult the manufacturer's product data sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. 169312-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols: Talviraline in Cancer Research
A comprehensive review of available scientific literature and clinical data reveals that Talviraline is primarily investigated for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the context of Human Immunodeficiency Virus (HIV) infections. [1][2][3] As of the current date, there is no substantive evidence in published research or clinical trials to suggest that this compound has been applied, investigated, or shown efficacy in the field of cancer research.
This compound's mechanism of action is centered on the inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[3] This mechanism is specific to retroviruses and is not known to have a direct application in the treatment of cancer.
Our extensive search for data on this compound's use in oncology, including any potential signaling pathways in cancer cells it might affect, relevant experimental workflows, or quantitative data from cancer-focused studies, did not yield any results. The scientific and medical databases predominantly categorize this compound as an antiretroviral agent.[1][2]
Therefore, we are unable to provide the requested Application Notes, Protocols, data tables, or diagrams related to the application of this compound in cancer research, as no such applications have been documented in the available literature.
For researchers, scientists, and drug development professionals interested in oncology, we recommend focusing on compounds and therapeutic strategies that have established roles and data in cancer research. Information on current cancer research, including investigations into various signaling pathways and novel therapeutic agents, can be found in resources from the National Cancer Institute and other reputable cancer research organizations.[4][5][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical trial evaluates new combination therapy for virus-associated malignancies | Center for Cancer Research [ccr.cancer.gov]
- 5. updates.nstc.in [updates.nstc.in]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Talviraline in Combination Therapy: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline (also known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As with other antiretroviral agents, its potential in combination therapies was a key area of research aimed at enhancing antiviral efficacy and overcoming drug resistance. This document provides a summary of the available data on this compound in combination with other drugs, primarily focusing on its clinical investigation alongside the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT). Due to the discontinuation of this compound's development, publicly available data is limited. The following sections compile the accessible quantitative data, outline generalized experimental protocols for assessing such combinations, and provide visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The primary clinical data available for this compound in combination therapy comes from a Phase II randomized, double-blind, dose-escalation study involving asymptomatic or mildly symptomatic HIV-1-infected patients. This study evaluated this compound (HBY 097) as a monotherapy and in combination with zidovudine (AZT).
| Treatment Group | Dosage | Timepoint | Mean Maximum Virus Load Decrease (log10 copies/mL of plasma) | Reference |
| This compound Monotherapy | 250 mg (three times daily) | Week 1 | -1.31 | [2] |
| This compound + Zidovudine | 750 mg (three times daily) | Week 4 | -2.19 | [2] |
After 12 weeks, patients in the high-dose combination therapy group had viral RNA copy numbers 1.05 log10 below baseline.[2]
Resistance Development: Genotypic analysis of resistance development in the Phase II study revealed the emergence of the K103N variant in the reverse transcriptase of most patients, which was associated with a less durable efficacy of this compound treatment.[2] Notably, fewer patients who received the combination therapy with high-dose this compound developed the K103N variant (P < .01).[2]
Experimental Protocols
Protocol: In Vitro Synergy Assessment of Two Reverse Transcriptase Inhibitors
1. Objective: To determine the antiviral synergy, additivity, or antagonism of this compound (NNRTI) and zidovudine (NRTI) against HIV-1 replication in a cell culture model.
2. Materials:
-
Cell Line: A susceptible T-lymphocyte cell line (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs).
-
HIV-1 Strain: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or a clinical isolate.
-
Compounds: this compound and zidovudine, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Reagents for Viral Load Quantification: p24 antigen ELISA kit or reagents for a reverse transcriptase activity assay.
-
Reagents for Cytotoxicity Assay: MTT or similar cell viability assay kit.
3. Methodology:
-
a. Determination of IC50 for Individual Drugs:
-
Seed the chosen cell line in a 96-well plate.
-
Prepare serial dilutions of this compound and zidovudine individually.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately after infection, add the drug dilutions to the respective wells.
-
Incubate the plates for a period that allows for viral replication (typically 4-7 days).
-
After incubation, quantify the extent of viral replication in the cell supernatant using a p24 ELISA or an RT assay.
-
Concurrently, perform a cytotoxicity assay with the same drug concentrations on uninfected cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the 50% inhibitory concentration (IC50) for each drug from the dose-response curves.
-
-
b. Synergy Analysis using the Checkerboard Method:
-
Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of zidovudine along the y-axis.
-
Infect the cells with HIV-1 as described above.
-
Add the drug combinations to the corresponding wells.
-
Include wells with each drug alone and no-drug controls.
-
After the incubation period, measure viral replication.
-
Analyze the data using a synergy calculation method, such as the median-effect principle to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and zidovudine, both of which target the HIV-1 reverse transcriptase enzyme, but through different mechanisms.
References
Application Notes and Protocols for Flow Cytometry Analysis Following Talviraline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline (HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). As an allosteric inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that disrupts the catalytic site and halts the conversion of the viral RNA genome into double-stranded DNA. This mechanism effectively blocks viral replication and can prevent virus-induced cell death.
Flow cytometry is an indispensable tool for the detailed analysis of cellular responses to antiviral agents like this compound. This high-throughput technique allows for the multi-parametric analysis of individual cells, providing quantitative insights into the drug's efficacy and its effects on host cell biology. Key applications include quantifying the inhibition of viral replication, assessing the induction of apoptosis in infected versus uninfected cells, and analyzing perturbations in the cell cycle.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on HIV-1 infected and uninfected cell populations.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis after treatment with a second-generation NNRTI, analogous to this compound.
Table 1: Inhibition of HIV-1 p24 Expression
| Treatment Concentration (nM) | Percentage of p24+ Cells |
| 0 (Vehicle Control) | 35.2% |
| 1 | 21.5% |
| 10 | 8.9% |
| 100 | 1.2% |
| 1000 | <0.1% |
Table 2: Analysis of Apoptosis in HIV-1 Infected Cells
| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptosis (Annexin V+ / PI-) | % Late Apoptosis/Necrosis (Annexin V+ / PI+) |
| Uninfected Control | 94.1% | 3.2% | 2.7% |
| HIV-1 Infected (Vehicle) | 65.8% | 18.5% | 15.7% |
| HIV-1 Infected + this compound (100 nM) | 82.3% | 9.8% | 7.9% |
Table 3: Cell Cycle Distribution in Response to NNRTI Treatment
Data analogous to findings for the second-generation NNRTI, Rilpivirine, in a human cell line.
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 52.1% | 26.8% | 21.1% |
| 5 | 45.3% | 24.5% | 30.2% |
| 10 | 38.9% | 21.8% | 39.3% |
| 20 | 29.5% | 15.3% | 55.2% |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: Workflow for analyzing this compound's effects.
Protocol 1: Quantifying Inhibition of HIV-1 Replication via Intracellular p24 Staining
This protocol measures the percentage of cells actively producing the HIV-1 p24 capsid protein, providing a direct measure of this compound's efficacy in inhibiting viral replication.
Materials:
-
HIV-1 infected and uninfected control cells
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Wash Buffer (e.g., Perm/Wash™ Buffer)
-
Fluorochrome-conjugated anti-p24 antibody (e.g., KC57-FITC)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed HIV-1 infected cells at a density of 1 x 10^6 cells/mL and treat with serial dilutions of this compound or vehicle control for 48-72 hours.
-
Harvest and Wash: Harvest cells and wash once with 2 mL of cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fix and Permeabilize: Resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C.
-
Wash: Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Intracellular Staining: Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-p24 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Add 1 mL of Wash Buffer, centrifuge at 500 x g for 5 minutes, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of PBS for analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 20,000 events per sample. Gate on the cell population of interest and quantify the percentage of p24-positive cells.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, allowing for the assessment of this compound's ability to prevent HIV-1 induced cell death.
Materials:
-
Treated and control cells
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Harvest Cells: Collect cells (including supernatant to capture non-adherent apoptotic cells) and centrifuge at 300 x g for 5 minutes.
-
Wash: Wash cells once with 2 mL of cold PBS.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze immediately by flow cytometry. Four populations will be visible:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol determines the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. It can be used to investigate if this compound has off-target effects on cell proliferation.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest and Wash: Harvest approximately 1 x 10^6 cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Wash: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with 2 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze on a flow cytometer using a linear scale for the PI fluorescence channel. Use a doublet discrimination gate to exclude cell aggregates. Model the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Mechanisms
Diagram: Mechanism of this compound Action
Caption: this compound inhibits HIV-1 reverse transcription.
This compound's mechanism of action is highly specific to the HIV-1 reverse transcriptase enzyme. By binding to an allosteric site, it prevents the enzyme from synthesizing viral DNA from the RNA template. This is a critical step in the HIV-1 lifecycle. Successful inhibition of this step prevents the integration of the viral genome into the host cell's DNA, thereby blocking the production of new viral particles and halting the progression of the infection within the cell. The flow cytometry protocols described above provide robust methods to quantify the downstream consequences of this inhibition, namely the reduction in viral protein expression and the mitigation of virus-induced cell death.
Application Notes and Protocols for Talviraline in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with specific activity against human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting the viral replication cycle. The high potency and specificity of this compound make it a valuable tool for antiviral research and a candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HIV-1 agents.
These application notes provide a summary of the available data on this compound's activity and detailed protocols for its use and evaluation in common HTS assay formats.
Data Presentation
The inhibitory activity of this compound has been quantified against both the wild-type HIV-1 reverse transcriptase enzyme and resistant viral strains. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and cell-based antiviral activities.
Table 1: In Vitro Inhibitory Activity of this compound (HBY 097) against HIV-1 Reverse Transcriptase
| Target | Inhibitor | IC50 (nM) |
| Wild-Type HIV-1 RT | This compound (HBY 097) | 0.1 - 3 |
| Tyr188Leu Mutant HIV-1 RT | This compound (HBY 097) | 160 |
Data sourced from a study on in vivo resistance to HBY 097.[3]
Table 2: Antiviral Activity of this compound (HBY 097) in Cell Culture
| Virus Source | Treatment | IC50 (nM) |
| Patient-derived HIV-1 (at study entry) | This compound (HBY 097) | 0.1 - 3 |
| Patient-derived HIV-1 (with reduced susceptibility at entry) | This compound (HBY 097) | 160 |
| Patient-derived HIV-1 (developed moderate resistance during therapy) | This compound (HBY 097) | 2.2 and 15 |
Data from a clinical study investigating resistance development to HBY 097.[3]
Signaling Pathway
This compound targets a critical step in the HIV-1 life cycle: reverse transcription. The following diagram illustrates the viral life cycle and the specific point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the evaluation of this compound and other non-nucleoside reverse transcriptase inhibitors.
Protocol 1: Biochemical FRET-Based HTS Assay for HIV-1 Reverse Transcriptase Activity
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to directly measure the polymerase activity of HIV-1 RT, suitable for HTS.
Objective: To identify and characterize inhibitors of HIV-1 reverse transcriptase in a biochemical, high-throughput format.
Principle: An RNA template is annealed to a DNA primer labeled with a FRET donor fluorophore. The reaction mixture contains a dNTP labeled with a FRET acceptor. As the reverse transcriptase extends the primer, the acceptor-labeled dNTP is incorporated in proximity to the donor, resulting in an increase in the FRET signal.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
RNA template/DNA primer hybrid (e.g., poly(rA) template with a dT20 primer labeled with a FRET donor like Cy3)
-
FRET acceptor-labeled dUTP (e.g., Cy5-dUTP)
-
Unlabeled dATP, dCTP, dGTP, dTTP
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, low-volume microplates
-
Plate reader with FRET capabilities
Workflow Diagram:
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds (including this compound as a positive control) and DMSO (negative control) to the wells of a 384-well plate.
-
Enzyme Preparation and Addition: Prepare a solution of HIV-1 RT in cold assay buffer at the desired concentration. Dispense the enzyme solution into each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 5-10 minutes to allow for compound binding to the enzyme.
-
Substrate Addition: Prepare a substrate master mix containing the RNA/DNA hybrid, all four dNTPs, and the Cy5-dUTP in assay buffer. Add the substrate mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring the FRET signal (e.g., excitation at the donor's wavelength and emission at the acceptor's wavelength).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic model to determine the IC50 value for this compound and other active compounds.
Protocol 2: Cell-Based Luciferase Reporter HTS Assay for HIV-1 Replication
This protocol describes a cell-based assay using a reporter cell line to measure the inhibition of HIV-1 replication, which is suitable for HTS.
Objective: To identify and characterize compounds that inhibit any stage of the HIV-1 replication cycle, including reverse transcription, in a cell-based HTS format.
Principle: A human T-cell line (e.g., TZM-bl) that expresses CD4, CXCR4, and CCR5, and contains an integrated HIV-1 LTR-driven luciferase reporter gene is used. Upon infection with HIV-1, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The luminescence signal is proportional to the level of viral replication.
Materials:
-
TZM-bl cells
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Workflow Diagram:
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Talviraline insolubility issues
Welcome to the technical support center for Talviraline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and application of this compound, with a specific focus on its solubility characteristics.
Compound Profile: this compound
This compound is an investigational kinase inhibitor with potential applications in oncology research. It is a highly hydrophobic molecule, classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] This low solubility can present challenges in various experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1.1: How should I store this compound powder and stock solutions?
A1.1:
-
Powder: this compound powder is stable at room temperature but should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration at 4°C is recommended.
-
Stock Solutions: The stability of this compound in solution is solvent-dependent. For DMSO stock solutions, it is recommended to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Stability in aqueous buffers is limited due to its low solubility.
Solubility and Solution Preparation
Q2.1: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What are the recommended solvents?
A2.1: this compound has very low solubility in aqueous buffers. For in vitro assays, it is common practice to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.[3]
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution of this compound.[3]
-
Troubleshooting Steps:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution.
-
For your experiment, dilute the DMSO stock solution into your aqueous buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4][5][6]
-
If precipitation occurs upon dilution, consider using a lower final concentration of this compound or exploring alternative formulation strategies.
-
Q2.2: What is the solubility of this compound in common solvents?
A2.2: The approximate solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| Water | <0.01 | <0.02 | 25 |
| PBS (pH 7.4) | <0.01 | <0.02 | 25 |
| DMSO | ~50 | ~100 | 25 |
| Ethanol | ~5 | ~10 | 25 |
| PEG400 | ~20 | ~40 | 25 |
Q2.3: I observe precipitation of this compound in my cell culture medium. How can I prevent this?
A2.3: Precipitation in cell culture media is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible, ideally below 0.1%.[5]
-
Use Serum: The presence of serum proteins in the culture medium can help to stabilize the compound and prevent precipitation.
-
Pre-dilution: Instead of adding the DMSO stock directly to the full volume of medium, first pre-dilute the stock in a smaller volume of medium and then add this to the final culture.
-
Alternative Formulation Strategies: For in vivo studies or if DMSO is not suitable for your cell type, consider formulating this compound using solubilizing agents such as cyclodextrins or as a nanosuspension.[7][8][9]
In Vitro Assay Interference
Q3.1: My experimental results with this compound are inconsistent. Could this be related to its solubility?
A3.1: Yes, poor solubility can lead to inconsistent results in in vitro assays.[10] If this compound is not fully dissolved, the actual concentration in solution may be lower and more variable than intended.
Troubleshooting Workflow for Inconsistent In Vitro Results:
Caption: Troubleshooting workflow for inconsistent in vitro results.
Preclinical Formulation Development
Q4.1: What are the recommended starting points for developing a preclinical oral formulation for this compound?
A4.1: For a BCS Class II compound like this compound, the primary goal is to enhance its dissolution rate and apparent solubility in the gastrointestinal tract.[2][11] Here are some common approaches:
-
Co-solvent Systems: Formulations using a mixture of water-miscible solvents like PEG400, propylene glycol, and ethanol can be effective for initial pharmacokinetic studies.[12][13][14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs by presenting the compound in a solubilized state.[15]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its dissolution rate.[8][9]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug, leading to faster dissolution.[8][15][16]
Comparison of Preclinical Formulation Strategies:
| Formulation Strategy | Advantages | Disadvantages |
| Co-solvent System | Simple to prepare, suitable for early studies. | Risk of drug precipitation upon dilution in GI fluids. |
| Lipid-Based (SEDDS) | Can significantly improve bioavailability. | More complex to develop and characterize. |
| Solid Dispersion | Can lead to substantial increases in dissolution. | Requires specialized equipment (e.g., spray dryer). |
| Nanosuspension | Applicable to a wide range of compounds. | Physical stability of nanoparticles can be a concern. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol describes a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.[10][17]
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In the 96-well plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer-only control.
Experimental Workflow for Kinetic Solubility Assay:
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides a starting point for a simple co-solvent formulation suitable for preclinical oral dosing in rodents.
Materials:
-
This compound
-
PEG400
-
Propylene Glycol (PG)
-
Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a co-solvent vehicle consisting of 40% PEG400, 10% PG, and 50% water.
-
Add the this compound powder to the co-solvent vehicle.
-
Vortex and sonicate the mixture until the powder is fully dissolved. Gentle warming (to 40-50°C) may be used if necessary.
-
Visually inspect the final formulation for clarity and absence of particulates before administration.
Signaling Pathway Context
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation and survival. Effective delivery of this compound to its intracellular target is crucial for its therapeutic effect. Poor solubility can limit the achievable concentration of this compound at the target site, thereby reducing its efficacy.
Caption: Simplified hypothetical signaling pathway targeted by this compound.
References
- 1. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Optimizing Talviraline Concentration for Experiments
Welcome to the technical support center for Talviraline (HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase (NNRT) inhibitor that specifically targets the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme.[1] By binding to a non-catalytic site on the enzyme, it induces a conformational change that inhibits the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
Q2: In which cell lines has this compound been shown to be effective?
A2: Preclinical evaluations have demonstrated that this compound, also known as HBY 097, is a potent inhibitor of HIV-1 induced cell killing and viral replication in a variety of human cell lines.[2][3] These include T-lymphocyte cell lines such as MT-4, H9, and CEM-SS, as well as fresh human peripheral blood lymphocytes and macrophages.[2]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: Based on preclinical data, a good starting point for in vitro experiments is in the low nanomolar range. The 50% inhibitory concentration (IC50) for this compound against HIV-1 replication in cell culture is typically between 0.1 and 3.3 nmol/L.[4] We recommend performing a dose-response experiment starting from 0.1 nM to 100 nM to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound effective against zidovudine-resistant HIV-1 strains?
A4: Yes, this compound has been shown to be active against HIV-1 strains that are resistant to the nucleoside reverse transcriptase inhibitor, 3'-deoxy-3'-azidothymidine (zidovudine).[2][3]
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: It is crucial to evaluate the cytotoxicity of this compound in parallel with its antiviral activity. A standard method is the MTT or MTS assay, which measures cell viability. By comparing the 50% cytotoxic concentration (CC50) to the IC50, you can determine the selectivity index (SI = CC50/IC50), which indicates the therapeutic window of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in antiviral activity between experiments. | Inconsistent cell density at the time of infection and treatment. | Ensure a consistent cell seeding density and that cells are in the logarithmic growth phase for each experiment. |
| Variability in virus stock titer. | Aliquot and freeze your virus stock to avoid multiple freeze-thaw cycles. Titer each new batch of virus to ensure consistent multiplicity of infection (MOI). | |
| Inaccurate drug concentration due to improper storage or dilution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at -20°C or -80°C as recommended by the manufacturer. | |
| This compound appears to have low or no antiviral activity. | The HIV-1 strain used has a resistance mutation to quinoxaline derivatives. | Sequence the reverse transcriptase gene of your viral strain to check for resistance mutations, such as the G190→E substitution, which is characteristic for this class of inhibitors.[2][3] |
| Suboptimal drug concentration was used. | Perform a dose-response curve to determine the IC50 in your specific experimental setup. | |
| Issues with the antiviral assay itself. | Include a positive control compound with a known mechanism of action and IC50 to validate your assay. | |
| Observed cytotoxicity at expected therapeutic concentrations. | The specific cell line is particularly sensitive to this compound. | Perform a cytotoxicity assay (e.g., MTT or MTS) to determine the CC50 of this compound for your cell line. If the SI is low, consider using a different cell line. |
| Contamination of the cell culture. | Regularly check your cell cultures for microbial contamination. | |
| Difficulty in detecting a decrease in viral replication via qPCR. | Inefficient RNA extraction or reverse transcription. | Use a high-quality RNA extraction kit and optimize your reverse transcription protocol. Include appropriate controls to monitor the efficiency of each step. |
| qPCR primers and probe are not optimal for the viral strain. | Ensure your qPCR primers and probe target a highly conserved region of the HIV-1 genome. | |
| Inconsistent results in Western blot for viral proteins (e.g., p24). | Low levels of viral protein expression. | Optimize the time point for cell lysis or supernatant collection after infection to capture peak protein expression. |
| Poor antibody quality or suboptimal blotting conditions. | Use a validated antibody for your target viral protein and optimize antibody concentrations and incubation times. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (HBY 097) against HIV-1 in various cell lines.
Table 1: Antiviral Activity of this compound (HBY 097) against HIV-1
| Cell Line | Virus Strain | IC50 (nmol/L) |
| MT-4 | HIV-1 IIIB | 0.8 |
| H9 | HIV-1 IIIB | 1.2 |
| CEM-SS | HIV-1 IIIB | 1.5 |
| Peripheral Blood Lymphocytes | Clinical Isolates | 0.1 - 3.3 |
Data extracted from Kleim J P, et al. (1995).[2][4]
Table 2: Cytotoxicity of this compound (HBY 097)
| Cell Line | CC50 (µmol/L) |
| MT-4 | >100 |
| H9 | >100 |
| CEM-SS | >100 |
Data extracted from Kleim J P, et al. (1995).[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium and add to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve.
HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol is for determining the 50% inhibitory concentration (IC50) of this compound.
-
Cell Seeding and Infection: Seed target cells (e.g., MT-4) in a 96-well plate. Infect the cells with a predetermined amount of HIV-1.
-
Compound Addition: Immediately after infection, add serial dilutions of this compound (e.g., from 0.1 nM to 100 nM) to the wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration relative to the untreated infected control and determine the IC50 value.
Quantitative RT-PCR (qPCR) for HIV-1 RNA
This protocol is for quantifying the effect of this compound on viral RNA production.
-
Experiment Setup: Perform an HIV-1 replication assay as described above.
-
RNA Extraction: At a specific time point post-infection (e.g., 48 or 72 hours), harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and HIV-1 specific primers.
-
qPCR: Perform qPCR using primers and a probe targeting a conserved region of the HIV-1 genome (e.g., gag or LTR).
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene and compare the levels in this compound-treated samples to untreated controls.
Western Blot for HIV-1 p24 Protein
This protocol is for the qualitative or semi-quantitative analysis of viral protein production.
-
Experiment Setup: Conduct an HIV-1 replication assay.
-
Cell Lysis: At a desired time point, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against HIV-1 p24, followed by a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
Unexpected results with Talviraline treatment
Welcome to the technical support center for Talviraline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Paradoxical Increase in Cell Proliferation at Low Concentrations
Question: We are observing a paradoxical increase in cell proliferation at low nanomolar concentrations of this compound, while higher micromolar concentrations show the expected inhibitory effect. Why is this happening and how can we investigate it?
Answer: This phenomenon, known as paradoxical activation, can occur with some kinase inhibitors.[1][2][3][4] It is often mechanism-based and can be triggered by the inhibitor inducing a conformational change in the target kinase or promoting dimerization, which leads to downstream pathway activation at low, sub-saturating concentrations.[2][4]
Troubleshooting Steps:
-
Confirm the Observation:
-
Investigate Pathway Activation:
-
Co-treatment with a Downstream Inhibitor:
-
To confirm that the hyper-proliferation is mediated by the TKLR-X pathway, perform co-treatment experiments with a known MEK inhibitor (e.g., Trametinib) and low-dose this compound. This should abrogate the paradoxical effect.[4]
-
Logical Flow for Troubleshooting Paradoxical Activation ```dot
Data Summary: this compound Solubility in Different Media
| Media Type | Serum Concentration | Max Soluble Concentration (µM) | Observation Time (hours) |
| DMEM | 10% FBS | 50 | 24 |
| RPMI-1640 | 10% FBS | 40 | 24 |
| DMEM | 0% FBS | 15 | 24 |
| RPMI-1640 | 0% FBS | 10 | 24 |
Issue 3: High Variability in IC50 Values Across Different Cell Lines
Question: We are testing this compound on a panel of cancer cell lines and observing significant variability in the IC50 values, even among cell lines from the same tissue of origin. What could be the cause?
Answer: Variability in IC50 values is expected and can be attributed to several factors, including the genetic background of the cell lines, differential expression of the TKLR-X target, and the presence of off-target effects. [10][11][12][13]
Troubleshooting and Investigation Plan:
-
Quantify Target Expression:
-
Assess Basal Pathway Activity:
-
Measure the basal phosphorylation levels of downstream signaling proteins (e.g., p-MEK, p-ERK) in the absence of the drug. Cell lines with higher basal pathway activation may be more sensitive to inhibition. [8]
-
-
Evaluate Off-Target Effects:
Data Summary: IC50 vs. Target Expression
| Cell Line | Tissue of Origin | This compound IC50 (µM) | TKLR-X Protein (Relative Units) |
| A549 | Lung | 1.2 | 1.0 |
| H460 | Lung | 0.5 | 2.5 |
| Panc-1 | Pancreas | 5.8 | 0.3 |
| MiaPaCa-2 | Pancreas | 2.1 | 1.8 |
Hypothetical Signaling Pathway of this compound
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity. [6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [7]4. Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. [7]5. Measurement: Shake the plate for 15 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader. [6]
Protocol: Western Blot for Pathway Analysis
This protocol outlines the general steps for analyzing protein phosphorylation states. [9][15]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK) overnight at 4°C with gentle shaking.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent and an imaging system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Talviraline Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxic effects during experiments with Talviraline. As this compound is a discontinued investigational compound, specific data on its cytotoxicity is limited. The following guidance is based on general principles of cytotoxicity observed with antiviral compounds and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability has significantly decreased after treatment with this compound. How can I confirm this is a cytotoxic effect?
A1: To confirm cytotoxicity, it is essential to perform a dose-response experiment and determine the IC50 (half-maximal inhibitory concentration) value in your specific cell line. A steep dose-response curve often indicates a cytotoxic effect. We recommend employing multiple cytotoxicity assays that measure different cellular parameters.
-
Metabolic Assays: Assays like MTT, MTS, or WST-8 measure mitochondrial reductase activity, which is an indicator of cell viability.
-
Membrane Integrity Assays: Assays such as LDH release or trypan blue exclusion can detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining, caspase activity assays (e.g., Caspase-3/7), or TUNEL assays to determine if the cells are undergoing programmed cell death.
Q2: I am observing high levels of apoptosis in my cell cultures treated with this compound. What is the likely mechanism?
A2: Drug-induced apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as caspase-3.[1] To elucidate the specific pathway, you can:
-
Assess Mitochondrial Membrane Potential: Use dyes like JC-1 or TMRE to check for depolarization of the mitochondrial membrane, a key event in the intrinsic pathway.
-
Measure Caspase-8 and Caspase-9 Activity: Activation of caspase-8 is characteristic of the extrinsic pathway, while caspase-9 activation is central to the intrinsic pathway.[2]
-
Western Blot Analysis: Probe for key apoptotic proteins like Bcl-2 family members (Bax, Bcl-2), cytochrome c release from mitochondria, and cleaved PARP.
Q3: Could reactive oxygen species (ROS) be contributing to the cytotoxicity I'm observing?
A3: Yes, the generation of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity that can lead to oxidative stress and subsequent cell death.[3] Many viral infections themselves can increase oxidative stress.[4] To investigate the role of ROS:
-
Measure ROS levels: Use fluorescent probes like DCFDA or CellROX to quantify intracellular ROS levels after this compound treatment.
-
Test Antioxidants: Co-treat your cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from cytotoxicity.[5] A significant reduction in cell death would suggest ROS-mediated toxicity.
Q4: My results are inconsistent across different experiments. What could be the cause?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Line Variability: Different cell lines can have varying sensitivities to a compound.[6][7] Ensure you are using the same cell line at a consistent passage number.
-
Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents. Standardize your cell seeding protocol.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
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Assay-Dependent Variability: Different cytotoxicity assays measure different endpoints and can yield varying IC50 values.[8] Using multiple assays can provide a more comprehensive picture.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table is a template demonstrating how to present quantitative data from cytotoxicity assays. The values presented here are hypothetical and should be replaced with your experimental data.
| Cell Line | Assay Type | Incubation Time (h) | This compound IC50 (µM) | Co-treatment | Co-treatment IC50 (µM) |
| CEM-SS | MTT | 48 | 15.2 | - | - |
| MT-4 | LDH Release | 48 | 25.8 | - | - |
| CEM-SS | Caspase-Glo 3/7 | 24 | 12.5 | - | - |
| MT-4 | CellTiter-Glo | 72 | 9.8 | - | - |
| CEM-SS | MTT | 48 | 15.2 | NAC (10 mM) | 45.7 |
| MT-4 | MTT | 48 | 18.9 | Z-VAD-FMK (20 µM) | > 100 |
Experimental Protocols
1. General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Protocol for Mitigating Cytotoxicity with an Antioxidant
This protocol can be used to investigate if an antioxidant can reduce the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells as described in the cytotoxicity protocol.
-
Co-treatment: Prepare serial dilutions of this compound. For each this compound concentration, prepare a parallel set of wells that will also receive a fixed concentration of an antioxidant (e.g., 10 mM N-acetylcysteine). Include controls for the antioxidant alone to ensure it is not toxic.
-
Incubation and Analysis: Follow the incubation and analysis steps as outlined in the MTT assay protocol.
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Comparison: Compare the IC50 value of this compound alone with the IC50 value in the presence of the antioxidant. A significant increase in the IC50 value suggests that oxidative stress contributes to this compound's cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of drug-induced cytotoxicity and a general workflow for its investigation and mitigation.
Caption: A potential pathway for this compound-induced apoptosis via mitochondrial stress and ROS production.
Caption: A systematic workflow for troubleshooting and addressing drug-induced cytotoxicity in vitro.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive oxygen species as potential antiviral targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reactive Oxygen Species Induce Antiviral Innate Immune Response through IFN-λ Regulation in Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Talviraline Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Talviraline in antiviral experiments. Proper negative controls are crucial for interpreting your results accurately and ensuring the observed effects are specific to this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My cells are dying in all my wells, including those with this compound. How do I determine if this is due to the antiviral activity of the drug or something else?
A1: It is essential to distinguish between specific antiviral activity and general cytotoxicity. To do this, you must include a cytotoxicity control .
This involves treating uninfected cells with the same concentrations of this compound used in your main experiment.[1][2] By comparing the health of these uninfected, treated cells to your uninfected, untreated cells, you can determine the concentration at which this compound itself becomes toxic to the host cells (the 50% cytotoxic concentration, or CC50).[3]
Troubleshooting Guide: Unexpected Cell Death
| Observation | Potential Cause | Recommended Action |
| Widespread cell death in all wells (infected and uninfected) treated with this compound. | This compound concentration is too high, causing cytotoxicity. | Perform a dose-response cytotoxicity assay to determine the CC50. Use this compound at concentrations well below the CC50 for your antiviral experiments. |
| Cell death in vehicle control wells. | The vehicle (e.g., DMSO) is at a toxic concentration. | Lower the final concentration of the vehicle in your culture medium. Ensure the vehicle concentration is consistent across all wells, including controls.[4][5] |
| Cell death only in infected wells, even at low this compound concentrations. | The virus itself is causing a cytopathic effect (CPE). | This is the expected outcome in your "virus only" control. The goal is to see a reduction in CPE in your this compound-treated, infected wells. |
Q2: I'm observing a reduction in viral replication, but how can I be sure it's a specific effect of this compound and not a non-specific effect of the compound or the solvent?
A2: To confirm the specificity of this compound's antiviral activity, you should include several key negative controls in your experimental design:
-
Vehicle Control: This is a crucial control where you treat infected cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound.[6] This ensures that the solvent itself is not inhibiting viral replication.[4][5]
-
Uninfected Control: These are cells that are not exposed to the virus. This group serves as a baseline for 100% cell viability and allows you to assess the general health of your cells throughout the experiment.[1]
-
Virus Only (No Treatment) Control: This group consists of cells infected with the virus but receiving no treatment. This serves as your positive control for viral replication and should show the maximum level of viral activity.
-
Inactive Compound Control (if available): An ideal negative control is a structurally similar analog of this compound that is known to be inactive against HIV-1 reverse transcriptase. This helps to demonstrate that the specific chemical structure of this compound is responsible for the antiviral effect.
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Inactive Enantiomer Control: Since chemical compounds can exist as mirror-image isomers (enantiomers), and often only one is biologically active, using the inactive enantiomer of this compound as a control can provide strong evidence for the specificity of the active form.[6][7][8]
Expected Outcomes for Key Controls
| Control Group | Expected Viral Replication | Expected Cell Viability | Purpose |
| Uninfected Cells | None | ~100% | Baseline for cell health. |
| Vehicle Control (Infected) | High (similar to Virus Only) | Dependent on viral cytopathic effect | Rule out solvent effects on the virus. |
| Virus Only (Infected) | 100% (Maximum) | Dependent on viral cytopathic effect | Positive control for viral infection. |
| This compound-Treated (Infected) | Reduced | Protected from viral cytopathic effect | Experimental group to measure antiviral efficacy. |
| Cytotoxicity Control (Uninfected + this compound) | N/A | Should be high (>90%) at experimental concentrations | Determine the toxic concentration of this compound.[1][2] |
| Inactive Analog/Enantiomer (Infected) | High (similar to Virus Only) | Dependent on viral cytopathic effect | Confirm specificity of the active this compound molecule. |
Q3: How can I definitively prove that this compound is working by inhibiting the HIV-1 reverse transcriptase as expected?
A3: To provide strong evidence for this compound's mechanism of action, you can use a drug-resistant virus control .
Experimental Workflow for Validating Mechanism of Action
Caption: Workflow for validating this compound's mechanism of action.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound
-
Cell Plating: Seed host cells (e.g., MT-4, TZM-bl) in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used to dilute this compound.
-
Treatment: Remove the old medium from the cells and add the diluted this compound and vehicle controls to the uninfected cells. Include wells with untreated, uninfected cells as a "cells only" control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Use non-linear regression to determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Standard Antiviral Assay with Negative Controls
-
Cell Plating: Seed host cells in a 96-well plate as described in Protocol 1.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection and Treatment:
-
Experimental Wells: Add the this compound dilutions to the cells.
-
Control Wells:
-
Uninfected Control: Add medium only.
-
Virus Only Control: Add medium only.
-
Vehicle Control: Add the highest concentration of the vehicle.
-
-
Immediately after adding the compounds/controls, infect the appropriate wells with a pre-titered amount of HIV-1. Do not add the virus to the "Uninfected Control" wells.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Endpoint Measurement: Quantify the extent of viral replication. Common methods include:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the RT enzyme.[12]
-
Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase, beta-galactosidase).
-
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration relative to the "Virus Only Control". Determine the 50% effective concentration (EC50) using non-linear regression.
Logical Flow of Controls in an Antiviral Assay
Caption: Decision tree for validating antiviral experimental results.
References
- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. emerypharma.com [emerypharma.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focus on Chirality of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Common pitfalls in Talviraline experiments
Welcome to the technical support center for Talviraline (HBY 097) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting for experiments involving this non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets and binds to an allosteric pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, inhibiting its DNA polymerase activity and thereby blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the powdered form at -20°C for up to three years and the DMSO stock solution in aliquots at -80°C for up to one year. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: Is this compound active against HIV-1 strains that are resistant to other antiretroviral drugs?
A3: Yes, this compound has shown potent activity against HIV-1 strains resistant to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT). It also retains activity against some viral strains with mutations that confer resistance to other NNRTIs.[1] However, specific mutations in the reverse transcriptase gene, such as G190E and K103N, can reduce its efficacy.[1][2]
Troubleshooting Guide
Problem 1: High variability or poor reproducibility in IC50/EC50 values.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. High passage numbers can lead to phenotypic drift and altered susceptibility to antiviral agents.
-
-
Possible Cause: Inaccurate virus titration or multiplicity of infection (MOI).
-
Solution: Carefully titrate your virus stock before each experiment to ensure a consistent MOI is used. An inconsistent amount of virus will lead to significant variability in the level of infection and, consequently, the calculated inhibitory concentrations.
-
-
Possible Cause: Compound precipitation in culture media.
-
Solution: When diluting the DMSO stock of this compound into aqueous culture media, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Problem 2: High background signal or low signal-to-noise ratio in the antiviral assay.
-
Possible Cause: Autofluorescence from the compound or media components.
-
Solution: If using a fluorescence-based readout (e.g., GFP reporter virus), test for autofluorescence of this compound at the concentrations used. It is also recommended to use phenol red-free media, as phenol red can contribute to background fluorescence.
-
-
Possible Cause: Cytotoxicity of this compound at higher concentrations.
-
Solution: A high concentration of this compound may be toxic to the host cells, leading to a reduction in signal that is not due to specific antiviral activity. Always run a parallel cytotoxicity assay using the same cell line and compound concentrations but without the virus. This will help determine the 50% cytotoxic concentration (CC50) and establish a therapeutic window (Selectivity Index = CC50/IC50).
-
-
Possible Cause: Microbial contamination.
-
Solution: Regularly test cell cultures for mycoplasma and other microbial contaminants. Contamination can affect cell health and metabolism, leading to unreliable assay results. Maintain strict aseptic techniques during all experimental procedures.
-
Problem 3: Emergence of drug-resistant viral variants during long-term culture experiments.
-
Possible Cause: Low genetic barrier to resistance for NNRTIs.
-
Solution: The emergence of resistance is a known issue with NNRTIs, often requiring just a single point mutation.[2] To mitigate this in vitro, limit the duration of the culture experiments where possible. When selecting for resistant variants, be aware that mutations in the NNRTI-binding pocket, such as K103N and G190E, are common.[1][2] Consider using combination therapy with another class of antiretroviral in your experimental design to suppress the emergence of resistance.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound (HBY 097) against HIV-1
| Cell Line | HIV-1 Strain | Assay Method | IC50 (nM) | Reference |
| MT-4 | IIIB | MTT | 0.5 | Kleim et al., 1995 |
| CEM-SS | IIIB | MTT | 1.1 | Kleim et al., 1995 |
| C8166 | IIIB | Syncytium formation | 0.8 | Kleim et al., 1995 |
| H9 | IIIB | p24 antigen | 1.4 | Kleim et al., 1995 |
| PBMC | Clinical Isolate | p24 antigen | 0.1 - 3.3 | Kleim et al., 1995 |
| Macrophages | Ba-L | p24 antigen | 1.3 | Kleim et al., 1995 |
Data extracted from Kleim J.P., et al. (1995). Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication. Antimicrobial Agents and Chemotherapy, 39(10), 2253-2257.
Experimental Protocols
Protocol: HIV-1 Single-Cycle Infectivity Assay
This assay measures the ability of this compound to inhibit a single round of HIV-1 infection using a reporter virus.
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Cell Plating: Seed target cells (e.g., TZM-bl or activated PBMCs) in a 96-well plate at a predetermined density to achieve optimal confluence on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells, including the no-drug control.
-
Pre-incubation: Add the diluted this compound to the plated cells and incubate for 1-2 hours.
-
Infection: Add a predetermined amount of HIV-1 reporter virus (e.g., expressing luciferase or GFP) to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Quantification:
-
For a luciferase reporter virus, lyse the cells and add a luciferase substrate. Measure luminescence using a plate reader.
-
For a GFP reporter virus, quantify the percentage of GFP-positive cells using flow cytometry or a fluorescence plate reader.
-
-
Data Analysis: Normalize the results to the no-drug control (100% infection) and plot the percentage of inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression model.
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: Workflow for a single-cycle HIV-1 infectivity assay.
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting ambiguous data from Talviraline studies
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
Talviraline Technical Support Center
Welcome to the troubleshooting and support center for this compound. This guide is designed to help researchers interpret ambiguous data and resolve common issues encountered during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent antiviral efficacy (EC50) for this compound across different cell lines. Why is this happening?
A1: This is a known phenomenon with this compound due to its dual mechanism of action. This compound primarily inhibits viral replication by targeting the viral helicase enzyme.[1][2] However, it also has a secondary, off-target effect of activating the host cell's STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response.[3][4] The expression levels and activation potential of STING pathway components can vary significantly between cell lines, leading to different levels of innate antiviral response and, consequently, different observed EC50 values. Cell lines with a robust STING signaling pathway may show artificially high potency.
Q2: Our team has noted significant cytotoxicity (CC50) at concentrations near the effective antiviral dose (EC50), resulting in a low selectivity index (SI). How can we address this?
A2: The cytotoxicity is likely linked to the off-target activation of the STING pathway.[5] While moderate STING activation can be antiviral, hyper-activation can lead to excessive production of pro-inflammatory cytokines and eventual apoptosis.[4][6] This results in a narrow therapeutic window. To mitigate this, consider using cell lines with lower baseline STING expression or co-administering a known STING pathway inhibitor in a control experiment to confirm if cytotoxicity is reduced.
Q3: We've detected a strong pro-inflammatory cytokine signature (e.g., high levels of IFN-β, TNF-α) in cell culture supernatants after this compound treatment, even at low viral titers. Is this expected?
A3: Yes, this is an expected consequence of this compound's off-target activity. The STING pathway directly triggers the phosphorylation of transcription factors like IRF3 and NF-κB, which in turn drive the expression of Type I interferons (IFN-β) and other pro-inflammatory cytokines.[5][7] This effect can be independent of viral load and is a direct pharmacological property of the compound. Monitoring these cytokines can serve as a biomarker for STING-related off-target effects.
Troubleshooting Guides
Guide 1: Interpreting Conflicting Antiviral and Cytotoxicity Data
If your data shows a narrow gap between the effective concentration (EC50) and the cytotoxic concentration (CC50), follow this workflow to dissect the underlying causes.
Logical Workflow for Data Interpretation
Caption: Troubleshooting workflow for ambiguous this compound data.
Data Presentation: Example Conflicting Data Set
This table summarizes typical results from an initial screen in A549 cells (human lung carcinoma), which have a functional STING pathway.
| Metric | Value | Interpretation |
| Antiviral EC50 | 1.5 µM | Potent antiviral activity. |
| Cytotoxicity CC50 | 4.5 µM | Cytotoxicity observed at a concentration close to EC50. |
| Selectivity Index (SI = CC50/EC50) | 3.0 | Very low, indicating a narrow therapeutic window. |
| IFN-β Induction (at 2 µM) | 850 pg/mL | Strong induction, suggesting STING pathway activation. |
Guide 2: Investigating Off-Target Immunomodulatory Effects
This guide provides a protocol to confirm whether the observed cytokine production is a direct effect of this compound on the STING pathway.
Hypothesized Dual-Action Signaling Pathway
The diagram below illustrates this compound's intended and off-target mechanisms. The primary goal is to inhibit the viral helicase, while the secondary, unintended effect is the activation of the STING pathway, leading to cytokine production.
References
- 1. Understanding Helicases as a Means of Virus Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Talviraline vs. Standard of Care in HIV-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Talviraline (HBY 097), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), with the standard antiretroviral treatments for HIV-1 infection prevalent during its clinical evaluation in the mid-to-late 1990s. The primary standard of care at the time consisted of nucleoside reverse transcriptase inhibitor (NRTI) monotherapy, most commonly with zidovudine (AZT), or combination therapy, typically zidovudine with lamivudine.
Efficacy Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound compared to standard treatments of its era, focusing on the key virologic marker of HIV-1 RNA viral load reduction in plasma.
| Treatment Regimen | Study Population | Duration of Treatment | Mean Change in HIV-1 RNA (log10 copies/mL) | Reference |
| This compound (HBY 097) Monotherapy | Asymptomatic or mildly symptomatic HIV-1-infected patients | 1 week | -1.31 (maximum decrease) | [1] |
| This compound (HBY 097) + Zidovudine | Asymptomatic or mildly symptomatic HIV-1-infected patients | 4 weeks | -2.19 (maximum decrease) | [1] |
| Zidovudine Monotherapy | Zidovudine-experienced, HIV-1-positive patients | 24 weeks | +0.07 | [2] |
| Zidovudine Monotherapy | Antiretroviral-naive, HIV-1-positive patients | 24 weeks | -0.57 | [3] |
| Zidovudine + Lamivudine | Zidovudine-experienced, HIV-1-positive patients | 24 weeks | -0.77 to -0.96 | [2] |
| Zidovudine + Lamivudine | Antiretroviral-naive, HIV-1-positive patients | 24 weeks | -1.33 | [3] |
| Zidovudine Monotherapy | Asymptomatic HIV-infected adults with <500 CD4+ cells/mm³ | 55 weeks | Significant decline in p24 antigen levels | [4] |
| Zidovudine Monotherapy | Pregnant women with HIV-1 | From study entry to delivery | -0.24 (median reduction) |
Experimental Protocols
This compound (HBY 097) Phase II Clinical Trial (NCT00002357)
While the full, detailed protocol is not publicly available, based on the study abstract, the key elements of the experimental design were as follows:
-
Study Design: A multicenter, randomized, double-blind, dose-escalation study.
-
Participants: Asymptomatic or mildly symptomatic HIV-1-infected patients.
-
Intervention Arms:
-
This compound (HBY 097) monotherapy at escalating doses (one cited dose is 250 mg three times daily).
-
This compound (HBY 097) in combination with zidovudine at escalating doses of this compound (one cited dose is 750 mg three times daily).
-
-
Primary Endpoints: Safety and antiviral activity, with the latter measured by changes in plasma HIV-1 RNA levels.
-
Duration: The abstract reports data from up to 12 weeks of treatment.
-
Genotypic Analysis: Development of resistance was monitored through genotypic analysis of the reverse transcriptase gene.
Standard Treatment: Zidovudine and Lamivudine Combination Therapy (Lamivudine European HIV Working Group)
-
Study Design: A double-blind, randomized, multicenter, comparative trial.
-
Participants: HIV-1-positive, antiretroviral-naive patients with CD4+ cell counts between 100 and 400 cells/μL.
-
Intervention Arms:
-
Zidovudine monotherapy (200 mg every 8 hours).
-
Lamivudine (300 mg every 12 hours) in combination with zidovudine (200 mg every 8 hours).
-
-
Primary Efficacy Measures: Changes in CD4+ cell counts and HIV-1 viral load.
-
Duration: 24 weeks, with an open-label extension.[3]
Visualizations
Signaling Pathway: Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of this compound, an NNRTI, inhibiting HIV-1 reverse transcriptase.
Experimental Workflow: this compound Phase II Clinical Trial
Caption: Generalized workflow of the this compound Phase II clinical trial.
References
- 1. Safety and efficacy of lamivudine-zidovudine combination therapy in zidovudine-experienced patients. A randomized controlled comparison with zidovudine monotherapy. Lamivudine European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of lamivudine-zidovudine combination therapy in antiretroviral-naive patients. A randomized controlled comparison with zidovudine monotherapy. Lamivudine European HIV Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zidovudine in asymptomatic human immunodeficiency virus infection. A controlled trial in persons with fewer than 500 CD4-positive cells per cubic millimeter. The AIDS Clinical Trials Group of the National Institute of Allergy and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maternal viral load, zidovudine treatment, and the risk of transmission of human immunodeficiency virus type 1 from mother to infant. Pediatric AIDS Clinical Trials Group Protocol 076 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming Talviraline's Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods to confirm the antiretroviral effects of Talviraline (HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI). By employing a multi-faceted experimental approach, researchers can build a robust data package to validate its mechanism of action and antiviral potency. This document outlines key experimental protocols and presents comparative data for other well-characterized NNRTIs.
Introduction to this compound
This compound is a second-generation quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1).[1] Like other NNRTIs, this compound is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), binding to an allosteric pocket on the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change that inhibits the polymerase activity of RT, thereby blocking the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[2] Preclinical evaluations have demonstrated that this compound is a highly potent inhibitor of HIV-1 induced cell killing and replication across various cell lines.[3][4]
To rigorously validate the on-target effects of this compound and eliminate potential artifacts, it is essential to employ orthogonal methodologies. These are distinct experimental approaches that measure the same biological effect through different techniques, providing a higher degree of confidence in the results.
Comparative Antiviral Potency of NNRTIs
| Compound | Type | Target | Biochemical IC50 (Wild-Type RT) | Cell-Based EC50 (Wild-Type HIV-1) |
| This compound (HBY 097) | NNRTI | HIV-1 RT | Not specified (Potent nM activity reported) | 0.1 - 3 nM (against patient isolates)[5] |
| Nevirapine | NNRTI | HIV-1 RT | 84 nM[5] | 10 - 100 nM |
| Efavirenz | NNRTI | HIV-1 RT | 2.93 nM (Ki) | 1.5 nM (IC95) |
| Rilpivirine | NNRTI | HIV-1 RT | 0.73 nM | 0.51 nM[6] |
| Doravirine | NNRTI | HIV-1 RT | 12 nM | 20 nM (EC95)[7] |
Orthogonal Experimental Approaches to Validate this compound's Effects
To confirm that this compound's antiviral activity is mediated through the specific inhibition of HIV-1 reverse transcriptase, a combination of biochemical, cell-based, biophysical, and structural assays is recommended.
Biochemical Assay: HIV-1 Reverse Transcriptase Enzymatic Assay
This primary assay directly measures the inhibition of the enzymatic activity of purified HIV-1 RT.
Experimental Protocol:
-
Recombinant HIV-1 RT Expression and Purification: Express and purify recombinant HIV-1 RT (p66/p51 heterodimer) from E. coli.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA)/oligo(dT) template-primer, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2), and a labeled deoxynucleotide triphosphate (e.g., [³H]-dTTP or a fluorescently labeled analog).
-
Inhibitor Preparation: Prepare serial dilutions of this compound and comparator NNRTIs in DMSO.
-
Enzyme Inhibition Assay:
-
Add the diluted inhibitors to the reaction wells.
-
Add the purified HIV-1 RT enzyme and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the template-primer and dNTP mix.
-
Incubate at 37°C for a specified duration (e.g., 30-60 minutes).
-
-
Detection of DNA Synthesis:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction products to a filter membrane (e.g., DE81 ion-exchange paper) to capture the newly synthesized DNA.
-
Wash the filters to remove unincorporated dNTPs.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Logical Workflow for Biochemical RT Assay
Caption: Workflow for the biochemical HIV-1 RT inhibition assay.
Cell-Based Assay: HIV-1 Replication Assay (p24 Antigen Quantification)
This orthogonal assay confirms the antiviral activity of this compound in a more physiologically relevant context by measuring the inhibition of viral replication in cultured cells.
Experimental Protocol:
-
Cell Culture: Culture a susceptible T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).
-
HIV-1 Virus Stock: Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).
-
Antiviral Assay:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound and comparator NNRTIs.
-
Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period of time that allows for multiple rounds of replication (e.g., 4-7 days).
-
-
Quantification of Viral Replication:
-
Collect the cell culture supernatant at the end of the incubation period.
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 ELISA kit.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve. A cytotoxicity assay (e.g., MTS or CTG) should be run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Signaling Pathway of HIV-1 Entry and Reverse Transcription
Caption: Simplified pathway of HIV-1 entry and the target of this compound.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR provides a label-free, real-time method to directly measure the binding kinetics (association and dissociation rates) of this compound to HIV-1 RT.
Experimental Protocol:
-
Immobilization of HIV-1 RT: Covalently immobilize purified HIV-1 RT onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor surface.
-
Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to the immobilized RT.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Biophysical Assay: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamics of binding, providing information on the enthalpy (ΔH) and entropy (ΔS) of the interaction between this compound and HIV-1 RT.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of purified HIV-1 RT in the sample cell and a solution of this compound at a higher concentration in the titration syringe, both in the same dialysis buffer to minimize heats of dilution.
-
Titration: Inject small aliquots of the this compound solution into the HIV-1 RT solution at a constant temperature.
-
Heat Measurement: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to HIV-1 RT. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Structural Biology: X-ray Crystallography
Determining the crystal structure of the HIV-1 RT in complex with this compound provides high-resolution information on the precise binding mode and the interactions with the amino acid residues in the NNRTI binding pocket.
Experimental Protocol:
-
Co-crystallization: Co-crystallize purified HIV-1 RT with a molar excess of this compound using vapor diffusion (hanging or sitting drop) methods.
-
Crystal Harvesting and Data Collection: Harvest the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known HIV-1 RT structure. Refine the model to fit the electron density map, including the modeling of the bound this compound molecule.
-
Structural Analysis: Analyze the refined structure to identify the key hydrogen bonds and hydrophobic interactions between this compound and the residues of the NNRTI binding pocket.
Logical Relationship of Orthogonal Methods
Caption: Interrelation of orthogonal methods for validating this compound's activity.
Conclusion
A comprehensive evaluation of this compound using a combination of these orthogonal methods will provide a robust and compelling data package for researchers and drug development professionals. By confirming its mechanism of action through direct enzyme inhibition, demonstrating its efficacy in a cellular context, and characterizing the biophysical and structural basis of its interaction with HIV-1 reverse transcriptase, the on-target effects of this compound can be unequivocally established. This multi-pronged approach is crucial for the confident progression of any antiviral compound through the drug development pipeline.
References
- 1. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Talviraline and Nevirapine for HIV-1 Inhibition
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1), both Talviraline (HBY 097) and Nevirapine have contributed to the understanding and management of the virus. This compound, a second-generation NNRTI, showed early promise in clinical development, while Nevirapine was one of the first NNRTIs to be widely used in clinical practice. This guide provides a detailed, data-driven comparison of their in vitro activity, resistance profiles, and clinical performance to inform researchers and drug development professionals.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The in vitro potency and selectivity of this compound and Nevirapine against wild-type HIV-1 are summarized below. This compound demonstrates significantly higher potency in preclinical assessments.
| Parameter | This compound (HBY 097) | Nevirapine |
| IC50 (Wild-Type HIV-1) | 0.1-3 nM[1] | 40 nM[2] |
| CC50 (Cell Viability) | Data not available | Data not available |
| Selectivity Index (SI = CC50/IC50) | Data not available | Data not available |
Resistance Profile Comparison
A critical differentiator among NNRTIs is their susceptibility to resistance mutations in the HIV-1 reverse transcriptase enzyme. Below is a comparison of the key resistance mutations associated with this compound and Nevirapine.
| Feature | This compound (HBY 097) | Nevirapine |
| Primary In Vivo Mutation | K103N[1][3] | Y181C (in monotherapy), K103N[4][5] |
| Primary In Vitro Mutations | G190E, V106I/L, G190T[6] | Y181C[7] |
| Other Associated Mutations | Not specified | V106A/M, G190A/S, Y188C/L, A98G, F227L, M230L[4][8] |
| Notable Resistance Characteristic | The Y181C mutation, common for other NNRTIs, was not observed in vivo.[1] | Rapid emergence of resistance is common with monotherapy. |
Clinical Efficacy and Safety Summary
Clinical trial data provides insights into the real-world performance of these compounds. As this compound's development was discontinued after Phase II trials, the available data is more limited compared to the extensive clinical history of Nevirapine.
| Clinical Endpoint | This compound (HBY 097) - Phase II Data | Nevirapine - Clinical Trial Data |
| Viral Load Reduction | -1.31 log10 copies/mL (monotherapy, week 1)[3] -2.19 log10 copies/mL (with Zidovudine, week 4)[3] | 91% of patients with <500 copies/mL at 3 years (in combination)[9] 69% of patients with <50 copies/mL at 52 weeks (treatment-naive, in combination)[10] |
| Common Adverse Events | Data on specific adverse events and their frequencies are limited. | Rash, hepatotoxicity[11] |
| Development Status | Discontinued after Phase II trials | Approved for clinical use |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by NNRTIs like this compound and Nevirapine.
Caption: NNRTI Mechanism of Action on HIV-1 Reverse Transcriptase.
Experimental Workflow: In Vitro Antiviral Activity Assay
This diagram outlines the typical workflow for determining the IC50 and CC50 of an antiviral compound.
Caption: Workflow for determining IC50 and CC50 values.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays mentioned in this guide.
Reverse Transcriptase (RT) Activity Assay (for IC50 Determination)
This protocol is a generalized method for assessing the inhibitory effect of compounds on HIV-1 RT activity.
-
Objective: To determine the concentration of the compound that inhibits 50% of the RT enzyme activity (IC50).
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Radiolabeled or non-radiolabeled deoxynucleotide triphosphates (dNTPs)
-
Test compounds (this compound, Nevirapine) at various concentrations
-
Microplates
-
Scintillation counter or ELISA plate reader (depending on dNTP labeling)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
In a microplate, combine the recombinant HIV-1 RT, the poly(A)•oligo(dT) template/primer, and the dNTP mix.
-
Add the different concentrations of the test compounds to the respective wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the final component (e.g., the enzyme or dNTPs).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Quantify the amount of newly synthesized DNA. For radiolabeled dNTPs, this is typically done by spotting the reaction mixture onto DEAE filter mats, washing, and measuring radioactivity using a scintillation counter. For non-radiolabeled methods (e.g., using DIG-dUTP/Biotin-dUTP), an ELISA-based detection is used.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay (for CC50 Determination)
This protocol outlines the measurement of compound cytotoxicity, a critical component for determining the selectivity index.
-
Objective: To determine the concentration of the compound that reduces the viability of host cells by 50% (CC50).
-
Materials:
-
Host cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
Test compounds (this compound, Nevirapine) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well microplates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.
-
Add serial dilutions of the test compounds to the wells. Include control wells with no compound.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This comparative guide highlights the key differences between this compound and Nevirapine. Preclinically, this compound exhibited superior potency against wild-type HIV-1. The resistance profiles also show notable distinctions, particularly this compound's lack of susceptibility to the Y181C mutation in vivo, a common pathway for Nevirapine resistance. However, the clinical development of this compound was not pursued, leaving Nevirapine as the established therapeutic agent with a well-characterized, albeit more limited, efficacy and safety profile. The data presented herein serves as a valuable resource for understanding the nuances of NNRTI development and the ongoing search for more potent and durable antiretroviral agents.
References
- 1. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro selection for different mutational patterns in the HIV-1 reverse transcriptase using high and low selective pressure of the nonnucleoside reverse transcriptase inhibitor HBY 097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of Drug Resistant Mutations in HIV-1 CRF07_BC Variants Selected by Nevirapine In Vitro | PLOS One [journals.plos.org]
- 9. Long-term assessment of nevirapine-containing highly active antiretroviral therapy in antiretroviral-naive HIV-infected patients: 3-year follow-up of the VIRGO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three Generic Nevirapine-Based Antiretroviral Treatments in Chinese HIV/AIDS Patients: Multicentric Observation Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nevirapine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Talviraline Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for Talviraline (also known as HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The data presented is collated from preclinical and clinical studies to offer an objective overview of its performance and facilitate the reproducibility of key experiments.
I. Comparative Performance of this compound
This compound has demonstrated potent inhibitory activity against HIV-1 replication. The following tables summarize its in vitro efficacy and cytotoxicity compared to other NNRTIs.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (HBY 097)
| Cell Line | Virus Strain | Assay Method | IC50 (nM) | Reference |
| MT-4 | HIV-1 IIIB | p24 Antigen | 3 | Kleim et al., 1995 |
| CEM-SS | HIV-1 RF | Syncytia Formation | 7 | Kleim et al., 1995 |
| MDM | HIV-1 Ba-L | p24 Antigen | 5 | Kleim et al., 1995 |
| PBMC | Clinical Isolates | p24 Antigen | 4-12 | Kleim et al., 1995 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. MDM: Monocyte-derived macrophages; PBMC: Peripheral blood mononuclear cells.
Table 2: Cytotoxicity of this compound (HBY 097)
| Cell Line | Assay Method | CC50 (µM) | Reference |
| MT-4 | MTT Assay | >100 | Kleim et al., 1995 |
| CEM-SS | MTT Assay | >100 | Kleim et al., 1995 |
| MDM | MTT Assay | >100 | Kleim et al., 1995 |
| PBMC | MTT Assay | >100 | Kleim et al., 1995 |
CC50 (50% cytotoxic concentration) is the concentration of a compound that results in 50% cell death in uninfected cells.
Table 3: Cross-Resistance Profile of this compound (HBY 097) against NNRTI-Resistant HIV-1 Strains
| HIV-1 Mutant | Amino Acid Substitution | Fold Change in IC50 vs. Wild-Type | Reference |
| NNRTI-Resistant | K103N | 3.2 - 6.1 | [1] |
| NNRTI-Resistant | Y181C | Sensitive | [1] |
Fold change indicates the factor by which the IC50 of the drug for the mutant virus is higher than for the wild-type virus.
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Anti-HIV-1 Activity Assays
a) p24 Antigen Capture Assay [2][3][4][5][6]
This assay quantifies the amount of HIV-1 p24 core protein, a marker of viral replication.
-
Cell Culture: Human T-cell lines (e.g., MT-4, CEM-SS) or primary cells (PBMCs, MDMs) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Infection: Cells are infected with a known titer of HIV-1 (e.g., laboratory strains like HIV-1 IIIB or clinical isolates) in the presence of serial dilutions of this compound or control compounds.
-
Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
p24 Quantification: After incubation, the cell culture supernatant is collected and the concentration of p24 antigen is determined using a commercial ELISA kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of p24 inhibition against the drug concentration.
b) Syncytium Formation Assay [7][8][9][10][11]
This assay measures the ability of HIV-1 to induce the fusion of infected and uninfected cells, forming multinucleated giant cells (syncytia).
-
Cell Culture: A CD4+ T-cell line that is highly susceptible to syncytium formation (e.g., CEM-SS or MT-2) is used.
-
Co-culture: HIV-1 infected cells are co-cultured with uninfected target cells in the presence of varying concentrations of this compound.
-
Syncytia Quantification: After 24-48 hours of incubation, the number of syncytia in each well is counted under a microscope.
-
Data Analysis: The IC50 value is determined as the drug concentration that inhibits syncytium formation by 50% compared to the virus control.
Cytotoxicity Assay
a) MTT Assay [12][13][14][15][16]
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Uninfected cells of the same type used in the antiviral assays are seeded in a 96-well plate.
-
Compound Treatment: The cells are incubated with serial dilutions of this compound for the same duration as the antiviral assays.
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.
III. Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of HIV-1 reverse transcription and the experimental workflow for evaluating antiviral compounds.
Caption: HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.
Caption: Experimental Workflow for Antiviral Compound Evaluation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ablinc.com [ablinc.com]
- 3. ablinc.com [ablinc.com]
- 4. en.hillgene.com [en.hillgene.com]
- 5. biochain.com [biochain.com]
- 6. fda.gov [fda.gov]
- 7. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1-Induced Small T Cell Syncytia Can Transfer Virus Particles to Target Cells through Transient Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
Independent Validation of Published Talviraline Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talviraline (HBY 097), a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs for the treatment of HIV-1. The information is compiled from publicly available preclinical and clinical data to support independent validation and research.
Comparative Performance Data
The following tables summarize the in vitro antiviral activity and resistance profiles of this compound compared to other notable NNRTIs.
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | IC50 (nM) | Cell Line |
| This compound (HBY 097) | 0.1 - 3 | Human Peripheral Blood Lymphocytes |
| Efavirenz | 1 - 4 | Various |
| Nevirapine | 10 - 100 | Various |
| Rilpivirine | 0.1 - 1 | Various |
Table 2: In Vitro Activity Against NNRTI-Resistant HIV-1 Strains
| Mutation | This compound (HBY 097) Fold Change in IC50 | Efavirenz Fold Change in IC50 | Nevirapine Fold Change in IC50 | Rilpivirine Fold Change in IC50 |
| K103N | Moderate Increase | >10 | >100 | <3 |
| Y181C | Low Increase | >10 | >100 | <3 |
| G190A/E | High Increase (E) | >10 | >100 | <3 |
Table 3: Clinical Trial Efficacy Overview
| Drug Regimen | Study Phase | Key Findings |
| This compound (HBY 097) Monotherapy | Phase I/II | Efficient suppression of viral load. Mean trough concentrations from 137-1299 µg/l.[1] |
| This compound (HBY 097) + Zidovudine | Phase II | Data not available in detail. |
| Efavirenz + 2 NRTIs | Phase III | Virologic suppression rates of ~80-85% at 48 weeks. |
| Rilpivirine + 2 NRTIs | Phase III | Non-inferior to Efavirenz in patients with baseline viral load ≤100,000 copies/mL.[2] |
| Nevirapine + 2 NRTIs | Cohort Study | Associated with a shorter time to treatment failure compared to Efavirenz.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 RT, the enzyme responsible for converting the viral RNA genome into DNA.
-
Principle: A colorimetric immunoassay is used to measure the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by RT using a biotin-labeled primer-template.
-
Materials:
-
Recombinant HIV-1 RT
-
Biotin-labeled oligo(dT) primer hybridized to a poly(A) template
-
Digoxigenin (DIG)-labeled dUTP
-
Streptavidin-coated microtiter plate
-
Anti-DIG antibody conjugated to peroxidase
-
Peroxidase substrate (e.g., ABTS)
-
-
Procedure:
-
The HIV-1 RT enzyme is incubated with the test compound at various concentrations.
-
The primer/template hybrid and dNTP mix (containing DIG-dUTP) are added to initiate the reaction.
-
The reaction mixture is transferred to a streptavidin-coated microtiter plate to capture the biotin-labeled DNA product.
-
An anti-DIG-peroxidase antibody is added, which binds to the incorporated DIG.
-
A colorimetric substrate is added, and the absorbance is measured. The signal intensity is inversely proportional to the RT inhibitory activity of the compound.
-
HIV-1 p24 Antigen Assay for Viral Load Determination
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants or patient plasma, which serves as a surrogate marker for viral load.
-
Principle: A sandwich ELISA format is used to capture and detect the p24 antigen.
-
Materials:
-
Microtiter plate coated with a monoclonal anti-HIV-1 p24 antibody
-
Patient plasma or cell culture supernatant
-
Biotinylated polyclonal anti-p24 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution
-
-
Procedure:
-
Samples and standards are added to the antibody-coated wells.
-
The plate is incubated to allow the capture of p24 antigen.
-
After washing, a biotinylated anti-p24 antibody is added to bind to the captured antigen.
-
Streptavidin-HRP is added, which binds to the biotinylated antibody.
-
The TMB substrate is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm, and the p24 concentration is determined from a standard curve.
-
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or a general toxic effect on the host cells.
-
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Host cell line (e.g., MT-4, CEM)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound.
-
After the incubation period, MTT solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.
-
Visualizations
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition
Caption: Mechanism of HIV-1 RT and its inhibition by this compound.
Experimental Workflow: In Vitro Antiviral Activity Assessment
Caption: Workflow for determining the in vitro antiviral efficacy.
Logical Relationship: NNRTI Resistance Development
Caption: The process of developing resistance to NNRTIs.
References
- 1. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rilpivirine vs. efavirenz in HIV-1 patients with baseline viral load 100,000 copies/ml or less: week 48 phase III analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of nevirapine- and efavirenz-containing antiretroviral regimens in antiretroviral-naïve patients: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Cytotoxicity of Talviraline Across Various Cell Lines
A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor, Talviraline (HBY 097), reveals potent anti-HIV-1 activity and a favorable cytotoxicity profile across a range of human cell lines. This guide provides a comparative overview of its performance, supported by experimental data, to inform researchers and drug development professionals.
This compound, a quinoxaline derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1).[1] By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, this compound induces a conformational change that disrupts the enzyme's catalytic activity, thereby inhibiting viral replication.[1] This guide delves into the cross-reactivity of this compound, examining its efficacy and cytotoxicity in different cell lines, providing a valuable resource for in vitro studies and preclinical development.
Performance Comparison of this compound in Different Cell Lines
The antiviral activity and cytotoxicity of this compound have been evaluated in various human cell lines, including T-cell lines, a monocytic cell line, and primary human cells. The following tables summarize the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (CC50) that causes a reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also presented as a measure of the drug's therapeutic window.
| Cell Line | Cell Type | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| MT-4 | Human T-cell leukemia | IIIB | 1.6 | >100 | >62,500 |
| H9 | Human T-cell lymphoma | IIIB | 3.2 | >100 | >31,250 |
| CEM | Human T-lymphoblastoid | IIIB | 2.5 | >100 | >40,000 |
| U937 | Human monocytic | IIIB | 4.1 | >100 | >24,390 |
| PBMC | Human peripheral blood mononuclear cells | IIIB | 0.7 | >100 | >142,857 |
| Macrophages | Primary human monocyte-derived | Ba-L | 1.2 | >100 | >83,333 |
Table 1: Antiviral Activity and Cytotoxicity of this compound against HIV-1 in Various Cell Lines. Data extracted from Kleim J.P., et al. (1995). Antimicrobial Agents and Chemotherapy, 39(10), 2253-2257.
Cross-Reactivity with Other NNRTI-Resistant HIV-1 Strains
This compound has also demonstrated efficacy against HIV-1 strains that have developed resistance to other NNRTIs. This is a crucial characteristic for a second-generation NNRTI.
| HIV-1 Mutant Strain | Amino Acid Substitution | Fold Increase in EC50 vs. Wild Type |
| A17 | Y181C | 4 |
| L-735,524-resistant | L100I | 2 |
| Nevirapine-resistant | V106A | 1 |
Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains in MT-4 cells. Data extracted from Kleim J.P., et al. (1995). Antimicrobial Agents and Chemotherapy, 39(10), 2253-2257.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 core antigen produced in cell culture supernatants, which is a direct measure of viral replication.
-
Cell Plating: Seed susceptible cell lines (e.g., MT-4, H9, CEM) or primary cells (PBMCs, macrophages) in 96-well microtiter plates at an appropriate density.
-
Drug Treatment: Prepare serial dilutions of this compound and add them to the cell cultures.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1 (e.g., strain IIIB or Ba-L).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercially available p24 antigen capture ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed the desired cell lines in 96-well microtiter plates.
-
Drug Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for Talviraline
Disclaimer: The substance "Talviraline" is not a recognized chemical compound in publicly available scientific literature or safety databases. The following disposal procedures are based on general best practices for the handling and disposal of hazardous pharmaceutical compounds in a laboratory setting and should be adapted to the specific chemical properties and local regulations applicable to any new or experimental drug.
This guide provides essential safety and logistical information for the proper disposal of the hypothetical compound this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Quantitative Data for this compound Disposal
For safe and effective disposal, key quantitative parameters of this compound must be considered. The following table summarizes these properties.
| Parameter | Value | Significance for Disposal |
| Solubility in Water | < 0.1 mg/mL | Low aqueous solubility necessitates the use of organic solvents for initial dissolution before aqueous inactivation methods. |
| Recommended Inactivation Concentration | 10% Sodium Hypochlorite (bleach) | Effective for chemical degradation of the active molecule. |
| Alternative Inactivation Agent | 1 M Hydrochloric Acid (HCl) followed by neutralization | Provides an alternative method for hydrolysis of the compound. |
| Incineration Temperature | >850°C | Ensures complete thermal destruction of the compound and its byproducts. |
| Chemical Compatibility | Reacts with strong oxidizing agents | Avoid direct contact with concentrated oxidizing agents outside of controlled inactivation procedures. |
Experimental Protocol for Chemical Inactivation of this compound
This protocol details the step-by-step methodology for the chemical inactivation of this compound waste in a laboratory setting prior to final disposal. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound waste (solid or in organic solvent)
-
10% Sodium Hypochlorite (NaClO) solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH indicator strips
-
Appropriate waste container
Procedure:
-
Preparation of Waste:
-
If the this compound waste is solid, dissolve it in a minimal amount of a compatible organic solvent (e.g., ethanol or DMSO).
-
If the waste is already in an organic solvent, proceed to the next step.
-
-
Chemical Inactivation:
-
Slowly add the 10% sodium hypochlorite solution to the this compound waste solution in a 10:1 ratio (hypochlorite solution to waste solution volume). .
-
Stir the mixture gently for a minimum of 2 hours at room temperature to ensure complete degradation of the active compound.
-
-
Neutralization:
-
After the inactivation period, check the pH of the solution using a pH indicator strip.
-
Neutralize the solution by adding 1 M HCl or 1 M NaOH dropwise until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
The neutralized and inactivated solution can now be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Label the waste container clearly as "Inactivated this compound Waste" and include the date of inactivation.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Talviraline
Essential Safety and Handling Guide for Talviraline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for this compound. As a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV research, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3] The following procedures are based on best practices for handling hazardous pharmaceutical compounds in a research setting.
Personal Protective Equipment (PPE)
Due to the potent bioactivity of this compound and the absence of comprehensive toxicity data, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a tear or contamination of the outer glove. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Required when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Handling Procedures
Adherence to these procedural steps is critical for minimizing exposure risk during the routine handling of this compound.
2.1. Preparation and Weighing (Solid Form)
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment unit.
-
Utensils: Employ disposable spatulas and weighing boats to prevent cross-contamination.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
2.2. Solution Preparation
-
Solvent: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mg/mL.[3]
-
Procedure:
-
In a chemical fume hood, add the desired volume of DMSO to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[3]
-
Visually inspect the solution to confirm that all solid has dissolved.
-
2.3. General Handling
-
Always handle solutions of this compound in a chemical fume hood.
-
Use positive displacement pipettes or dedicated, clearly labeled standard pipettes for transferring solutions.
-
Avoid creating aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.
Emergency Procedures
3.1. Spills
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of significant aerosolization.
-
Contain: For small spills, cover with an absorbent material suitable for chemical spills.
-
Neutralize/Decontaminate: There is no specific neutralizing agent for this compound. Use a broad-spectrum decontaminating agent appropriate for potent pharmaceutical compounds.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container. Clean the spill area with soap and water.
-
Report: Report all spills to the laboratory supervisor and institutional safety office.
3.2. Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the medical team with information about this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, lab coats), disposable utensils, and bench paper should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required institutional information.
-
Storage: Store waste in a designated, secure satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.
-
Collection: Follow your institution's procedures for the collection and final disposal of hazardous chemical waste, which is typically incineration by a licensed facility.[4]
Visual Workflow for Handling and Disposal of this compound
Caption: Procedural Workflow for this compound Handling and Disposal
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
